GSK 4027

Catalog No.
S529459
CAS No.
M.F
C17H21BrN4O
M. Wt
377.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK 4027

Product Name

GSK 4027

IUPAC Name

4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one

Molecular Formula

C17H21BrN4O

Molecular Weight

377.3 g/mol

InChI

InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m0/s1

InChI Key

VZAFGXCWAWRULT-UONOGXRCSA-N

SMILES

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3

solubility

Soluble in DMSO

Synonyms

GSK4027; GSK-4027; GSK 4027.

Canonical SMILES

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3

Isomeric SMILES

CN1C[C@H](C[C@H](C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3

The exact mass of the compound 4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3-one is 376.0899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GSK4027 PCAF GCN5 bromodomain chemical probe

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Characterization of GSK4027

The following table summarizes the key biochemical and cellular potency data for GSK4027 [1] [2] [3].

Parameter Value Assay Description
PCAF Bromodomain (Ki) 1.4 nM BROMOscan (competitive binding assay)
GCN5 Bromodomain (Ki) 1.4 nM BROMOscan (competitive binding assay)
PCAF Bromodomain (IC₅₀) 40 nM TR-FRET binding competition (recombinant protein)
Cellular Target Engagement (IC₅₀) 60 nM NanoBRET assay in HEK293 cells (displacement from histone H3.3)
Selectivity (vs. BET family) ≥18,000-fold BROMOscan panel
Selectivity (vs. other BRDs) ≥70-fold (e.g., BRPF3, BRD1) BROMOscan panel
Aqueous Solubility High Not specified
Cellular Permeability 500 nm/s (PAMPA) Artificial membrane permeability assay
Cytotoxicity None up to 200 µM Cellular health assay (membrane permeability, etc.)

Experimental Protocols for Probe Validation

The potency and selectivity of GSK4027 were established using the following key methodologies.

Biochemical Binding Assays (BROMOscan)
  • Objective: To determine binding affinity (Kᵢ) and selectivity across a broad panel of bromodomains.
  • Method: A competitive binding assay was performed by DiscoverX using their BROMOscan platform. The assay measures the probe's ability to displace a fixed concentration of a tracer ligand from various bromodomain proteins [1] [3] [4].
Time-Resolved FRET (TR-FRET) Assay
  • Objective: To measure inhibitory concentration (IC₅₀) in a biochemical setting.
  • Method:
    • Protein: A truncated recombinant PCAF bromodomain (amino acids 719-832) was used.
    • Setup: The assay was conducted in 384-well plates. A GST-tagged PCAF bromodomain was bound to a terbium-labeled anti-GST antibody. A fluorescein-labeled tracer ligand was used for binding competition.
    • Readout: The TR-FRET signal between terbium and fluorescein decreases as GSK4027 displaces the tracer. The IC₅₀ is calculated from the displacement curve [1] [2] [3].
Cellular Target Engagement (NanoBRET)
  • Objective: To confirm the probe engages its intended target in a live-cell context.
  • Method:
    • Cell Line: HEK293 cells.
    • Setup: Cells were co-transfected to express full-length human PCAF fused to NanoLuc (a luminescent donor) and histone H3.3 fused to HaloTag (a fluorescent acceptor).
    • Principle: When the proteins are in close proximity, energy is transferred from NanoLuc to HaloTag, producing a BRET signal.
    • Testing: Cells were treated with GSK4027 for 18 hours. If the probe binds the PCAF bromodomain, it disrupts the interaction with histone H3.3, reducing the BRET signal. The IC₅₀ is calculated from this reduction [1] [2].

GSK4028: The Essential Negative Control

A critical best practice in chemical probe use is pairing the probe with an inactive, structurally similar control.

  • GSK4028 is the enantiomeric negative control for GSK4027. It is the (S,S)-enantiomer, whereas GSK4027 is the (R,R)-enantiomer [1] [2].
  • This subtle structural change renders GSK4028 biologically inactive against the PCAF/GCN5 bromodomain. Any phenotypic effects observed with GSK4028, but not with GSK4027, can be attributed to off-target effects, providing a high level of experimental confidence [4].

Biological Context of PCAF/GCN5 Bromodomains

To understand the utility of GSK4027, it helps to know the biological role of its targets.

  • PCAF (KAT2B) and GCN5 (KAT2A) are histone acetyltransferases (HATs) that function as part of large multi-protein complexes (like the SAGA complex) to acetylate histone tails, promoting a relaxed chromatin structure and gene activation [5] [6].
  • The C-terminal bromodomain in these proteins is a "reader" module that specifically recognizes and binds to acetylated lysine residues on histones [7]. This binding is crucial for the recruitment, retention, and full enzymatic activity of the complexes on chromatin [5] [8].
  • These proteins have been implicated in retroviral infection, inflammation pathways, and cancer development, making them potential therapeutic targets [1] [9].

The following diagram illustrates the mechanism of action of GSK4027 and the logical workflow for its use with the negative control.

G H3Kac Acetylated Histone H3 PCAF_GCN5 PCAF/GCN5 Complex (Bromodomain + HAT Domain) H3Kac->PCAF_GCN5 Binds via Bromodomain GeneExp Gene Activation PCAF_GCN5->GeneExp Acetylates Nucleosome GSK4027 GSK4027 Probe GSK4027->PCAF_GCN5 Inhibits Binding Exp Experimental Use GSK4027->Exp GSK4028 GSK4028 (Negative Control) GSK4028->Exp Phenotype Phenotypic Output Exp->Phenotype Observe

This detailed technical profile shows that GSK4027, used with its negative control GSK4028, is a high-quality chemical probe ideal for investigating the specific biological roles of the PCAF/GCN5 bromodomains in cellular models.

References

GSK4027 discovery and development pyridazinone hit

Author: Smolecule Technical Support Team. Date: February 2026

Key Profiling Data for GSK4027

The tables below summarize the core biochemical and cellular characteristics of GSK4027, highlighting its potency and selectivity.

Table 1: Biochemical Potency and Selectivity Profile

Assay / Parameter Result Details
PCAF TR-FRET IC₅₀ 40 nM Competition assay with truncated PCAF bromodomain [1].
PCAF BROMOscan Kᵢ 1.4 nM High-affinity binding confirmed [1].
GCN5 BROMOscan Kᵢ 1.4 nM Demonstrates equivalent potency for GCN5 [1].
Selectivity over BET >18,000-fold Measured against BRD4 BD1 (pIC₅₀ <4.3) [2] [3].
Selectivity over other non-BET ≥70-fold e.g., against BRPF3 (Kᵢ = 100 nM) [2] [1].

Table 2: Cellular Activity and Compound Properties

Parameter Result Details
Cellular Target Engagement (NanoBRET) IC₅₀ 60 nM Displacement of full-length PCAF from histone H3.3 in HEK293 cells [1].
Cytotoxicity (up to) 10 μM No significant cytotoxicity observed [3].
Solubility High A key optimization goal that was successfully achieved [2].
Purity ≥98% As supplied by commercial vendors [3].
Negative Control GSK4028 Enantiomeric control compound with negligible activity [2] [1].

From Hit to Probe: The GSK4027 Optimization Journey

The following diagram illustrates the key stages and strategies employed in the discovery and profiling of GSK4027.

G start Weak, Non-selective Pyridazinone Hit opt1 Medicinal Chemistry Optimization start->opt1 opt2 Stereochemistry Optimization opt1->opt2 probe Chemical Probe: GSK4027 opt2->probe control Negative Control: GSK4028 opt2->control potency High Potency (PCAF Ki = 1.4 nM) probe->potency selectivity High Selectivity (>18,000-fold vs. BET) probe->selectivity cell_pen Cell Penetrant probe->cell_pen engage Cellular Target Engagement (IC50 = 60 nM) probe->engage safe Non-cytotoxic (up to 10 µM) probe->safe assay1 TR-FRET Binding Assay potency->assay1 assay2 BROMOscan Panel potency->assay2 selectivity->assay2 assay3 NanoBRET Assay engage->assay3 assay4 Cellular Health Assay safe->assay4

Diagram of the GSK4027 optimization and validation workflow.

Detailed Experimental Protocols

For researchers aiming to validate or employ GSK4027, here are the detailed methodologies for the key assays cited in its characterization.

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [3]

  • Purpose: To measure the compound's ability to compete with a fluorescent tracer for binding to the PCAF bromodomain in a biochemical setting.
  • Key Components:
    • Protein: Recombinant, GST-tagged PCAF bromodomain (amino acids 719-832).
    • Format: 384-well plates.
    • Detection: A terbium-labeled anti-GST antibody binds to the protein. Energy transfer (FRET) occurs when a fluorescein-labeled tracer ligand binds to the bromodomain.
  • Readout: A test compound (like GSK4027) displaces the tracer, reducing FRET. The IC₅₀ value is determined from the concentration-response curve of this displacement.

2. BROMOscan Selectivity Profiling [1] [3]

  • Purpose: To comprehensively evaluate the selectivity of GSK4027 across a wide range of bromodomains.
  • Methodology: This is a commercial, high-throughput platform using immobilized bromodomains.
  • Process: The compound is tested at a single concentration against a panel of bromodomains (e.g., 35 domains). Binding is measured, and dissociation constants (Kᵢ) are calculated for interactions that show significant binding, providing a quantitative selectivity spectrum.

3. Cellular Target Engagement (NanoBRET Assay) [1] [3]

  • Purpose: To confirm that GSK4027 engages its intended target inside living cells.
  • Cell Line: HEK293 cells.
  • Engineering: Cells are engineered to express:
    • Full-length PCAF fused to a NanoLuc luciferase (donor).
    • Histone H3.3 fused to a HaloTag (acceptor), which can bind a cell-permeable fluorescent ligand.
  • Principle: When PCAF binds to histone H3.3, the donor and acceptor are in close proximity, producing a BRET (Bioluminescence Resonance Energy Transfer) signal. GSK4027 entering the cell and binding to the PCAF bromodomain disrupts this interaction, reducing the BRET signal, from which a cellular IC₅₀ is calculated.

4. Cytotoxicity Assay [3]

  • Purpose: To rule out non-specific cell death as a confounding factor in cellular experiments.
  • Protocol: HEK293 cells are exposed to GSK4027 for an extended period (72 hours).
  • Measurement: Cell viability is assessed using assays that measure parameters like mitochondrial integrity, membrane permeability, and nuclear size. The lack of significant cytotoxicity at concentrations far exceeding the biological IC₅₀ confirms the probe's utility for phenotypic studies.

References

what is GSK4027 and what does it target

Author: Smolecule Technical Support Team. Date: February 2026

Target Profile and Mechanism

GSK4027 specifically inhibits the C-terminal bromodomains of two highly related histone acetyltransferases (HATs): PCAF (KAT2B) and GCN5 (KAT2A) [1] [2]. These multidomain proteins are involved in regulating gene expression and have been implicated in pathways related to retroviral infection, inflammation, and cancer [1] [3]. The probe functions as a competitive antagonist, displacing acetylated histone ligands (like histone H3.3) from the bromodomain's acetyl-lysine binding pocket, thereby disrupting the protein's interaction with chromatin [1].

Quantitative Profiling Data

The table below summarizes the key biochemical and cellular potency data for GSK4027, demonstrating its high potency and selectivity.

Assay Type Target Assay Description Result (Potency)
Biochemical Assay (Binding) PCAF Bromodomain TR-FRET competition assay (recombinant protein) IC₅₀ = 40 nM [1]
Biochemical Assay (Binding) PCAF Bromodomain BROMOscan (DiscoverX) Kᵢ = 1.4 nM [1]
Biochemical Assay (Binding) GCN5 Bromodomain BROMOscan (DiscoverX) Kᵢ = 1.4 nM [1]
Cellular Assay Full-length PCAF NanoBRET target engagement (HEK293 cells) IC₅₀ = 60 nM [1] [4]

GSK4027 exhibits excellent selectivity, with at least 70-fold selectivity over other non-BET bromodomains like BRPF1, BRPF3, and BRD1, and more than 18,000-fold selectivity over the BET bromodomain family [1] [2]. Profiling against 53 additional biochemical and phenotypic assays revealed no significant off-target activity below 3 µM [1]. The compound is non-cytotoxic to HEK293 cells at concentrations up to 200 µM and shows good aqueous solubility [1].

Experimental Protocols

The high-quality profile of GSK4027 is underpinned by rigorous experimental methodologies. Key protocols used for its characterization include:

1. TR-FRET Binding Competition Assay This assay quantified the compound's ability to compete with a fluorescent tracer for binding to the recombinant PCAF bromodomain.

  • Protein: Recombinant, GST-tagged PCAF bromodomain (amino acids 719-832) [3].
  • Procedure: The assay was performed in 384-well plates. The binding reaction included the PCAF bromodomain, a terbium-labeled anti-GST antibody, a fluorescein-labeled tracer ligand, and the test compound (GSK4027). After incubation, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal was measured [1] [3].
  • Readout: The decrease in TR-FRET signal upon displacement of the tracer by GSK4027 was used to calculate an IC₅₀ value [1].

2. BROMOscan Selectivity Profiling This high-throughput platform provided comprehensive selectivity data across a wide range of bromodomains.

  • Platform: BROMOscan, a competitive binding assay against a panel of bromodomains [5].
  • Procedure: GSK4027 was tested at various concentrations against a comprehensive panel of bromodomains. The assay measures the test compound's ability to displace a bound probe from each bromodomain [1].
  • Data Output: Dissociation constants (Kᵢ) were determined for each bromodomain, allowing for direct comparison of binding affinity across different targets and calculation of selectivity ratios [1] [3].

3. Cellular NanoBRET Target Engagement This assay confirmed that GSK4027 engages its intended target in a live-cell context.

  • Cell Line: HEK293 cells engineered to express full-length NanoLuc-tagged PCAF and HaloTag-tagged histone H3.3 [1] [4].
  • Procedure: Cells were treated with a range of GSK4027 concentrations for 18 hours. The NanoBRET signal, which occurs due to energy transfer between the tagged PCAF and histone H3.3 when they are in close proximity, was measured [4].
  • Readout: A decrease in the BRET signal indicates that GSK4027 is successfully penetrating the cell and disrupting the interaction between the PCAF bromodomain and its histone ligand, providing a cellular IC₅₀ value [1] [4].

The following diagram illustrates the logical workflow and key components of the cellular NanoBRET target engagement assay:

A Engineered HEK293 Cell B NanoLuc-PCAF (Fusion Protein) A->B C HaloTag-H3.3 (Fusion Protein) A->C D Baseline NanoBRET Signal B->D C->D E Add GSK4027 D->E F GSK4027 Binds PCAF Bromodomain E->F G Histone H3.3 Displaced F->G H Decreased NanoBRET Signal G->H I Cellular Target Engagement Confirmed H->I

Probe Specifications and Control

GSK4027 is the active (R,R)-enantiomer developed as a chemical probe. A critical companion to its use is GSK4028, the (S,S)-enantiomer, which serves as an inactive negative control [1] [2]. This matched pair is essential for confirming that observed biological effects are due to specific target inhibition and not off-target artifacts.

Application and Significance

GSK4027 represents a high-quality chemical tool for the research community [6]. Its primary utility lies in dissecting the specific biological roles of the PCAF/GCN5 bromodomains in various cellular processes and disease models. As part of a broader chemical toolbox for bromodomain research, probes like GSK4027 enable the functional annotation of epigenetic reader domains and the exploration of their therapeutic potential [5].

References

PCAF KAT2B and GCN5 KAT2A bromodomain functions

Author: Smolecule Technical Support Team. Date: February 2026

Bromodomain Structure and Function

Bromodomains are conserved structural modules that function as "readers" of acetyl-lysine (Kac) marks, a crucial role in epigenetic regulation. They are found in a variety of proteins, including histone acetyltransferases (HATs) like PCAF and GCN5 [1] [2].

The table below summarizes the core structural and functional characteristics of the PCAF and GCN5 bromodomains.

Feature PCAF (KAT2B) Bromodomain GCN5 (KAT2A) Bromodomain
Conserved Fold Four-α-helix bundle (αZ, αA, αB, αC) with ZA and BC loops [2]. Four-α-helix bundle (αZ, αA, αB, αC) with ZA and BC loops [2].
Kac Binding Site Hydrophobic pocket formed by ZA and BC loops [3]. Hydrophobic pocket formed by ZA and BC loops.
Key Residues for Kac Binding Canonical hydrogen bond with N803; water-mediated contact with Y760 [3]. Conserved asparagine for Kac binding [2].
Distinguishing Structural Feature Binding groove fenced by bulky residue Y809, creating a tight, restricted pocket [3]. Similar to PCAF, but functional specificity is also determined by the protein complex in which it is found (e.g., SAGA or ATAC) [4] [5].
Primary Function Recognizes acetylated lysine on histone tails and transcription factors (e.g., HIV TAT protein) [3]. Recognizes acetylated lysine on histone tails and transcription factors [5].
Role in Larger Complexes Incorporated into SAGA and ATAC complexes mutually exclusively with GCN5 [4] [5]. Incorporated into SAGA and ATAC complexes mutually exclusively with PCAF [4] [5].
Biological & Disease Relevance Required for HIV TAT-mediated transcription; potential target in AIDS therapy [3]. Essential for early mouse embryogenesis; critical for mesoderm specification and Hox gene regulation [5].

Experimental Assays for Bromodomain Study

Several biochemical and cellular assays are essential for studying bromodomain-ligand interactions and for inhibitor screening.

Assay Type Principle of Measurement Key Applications & Strengths
Thermal Shift Assay (DSF) Measures protein thermal stability ((T_m)) increase ((\Delta T_m)) upon ligand binding [3] [6]. Fragment screening (as in PCAF study [3]); rapid assessment of binding.
Target Immobilized NMR Screening (TINS) Detects fragment binding to protein immobilized on solid support using NMR [3]. Screening of large fragment libraries (e.g., ~950 compounds for PCAF) [3].
Isothermal Titration Calorimetry (ITC) Directly measures heat change during binding interaction [3]. Gold standard for determining affinity ((K_d)), enthalpy ((\Delta H)), and stoichiometry ((N)).
Surface Plasmon Resonance (SPR) Measures change in refractive index near a sensor surface when binding occurs [3]. Label-free kinetics ((k_{on}), (k_{off})) and affinity analysis.
NanoBRET Cellular Assay Energy transfer in live cells between NanoLuc-bromodomain and HaloTag-histone fusions [7]. Confirms target engagement and inhibition in a physiological cellular context.

A Workflow for Fragment-Based Inhibitor Discovery

The following diagram outlines a proven multi-technique approach for identifying bromodomain inhibitors, based on the study of PCAF [3].

G Start Fragment Library Screening A Thermal Shift Assay (Initial hit identification, measures ΔTm) Start->A B Orthogonal Validation (e.g., TINS, SPR) A->B C Structural Elucidation (X-ray Crystallography of fragment-bound complexes) B->C D Fragment to Lead (Chemical elaboration & ITC affinity measurement) C->D E Selectivity Profiling (Thermal shift panel against multiple bromodomains) D->E

A workflow for discovering bromodomain inhibitors through fragment screening.

Strategic Insights for Drug Discovery

  • Target the Kac Binding Pocket: The most successful strategy for developing potent bromodomain inhibitors is to mimic the acetyl-lysine group, forming a key hydrogen bond with the conserved asparagine in the binding pocket [2].
  • Exploit Unique Structural Features: The PCAF bromodomain has a unique bulky tyrosine residue (Y809) that creates a more constrained pocket. Designing ligands that make specific interactions with this feature is a viable path to achieving selectivity over other bromodomains [3].
  • Consider the Functional Context: GCN5 and PCAF function within large multi-protein complexes (SAGA and ATAC). The biological outcome of bromodomain inhibition is therefore determined not only by the domain itself but also by the complex's other functional modules and its recruitment to specific genomic locations [4] [5].

References

GSK4027 role in retroviral infection and cancer

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profile of GSK4027

The tables below summarize the key biochemical and cellular data for GSK4027.

Table 1: Biochemical Potency and Selectivity of GSK4027

Assay Type Target Result Description
TR-FRET Binding [1] PCAF Bromodomain IC50 = 40 nM Competition assay using a truncated PCAF bromodomain.
BROMOscan [1] PCAF Bromodomain Ki = 1.4 nM High-affinity binding measured in a competitive binding panel.
BROMOscan [1] GCN5 Bromodomain Ki = 1.4 nM Shows equipotent activity against the related GCN5 bromodomain.
Selectivity Panel [1] BET Family ≥18,000-fold selectivity Demonstrates high specificity over the BET bromodomain family.
Selectivity Panel [1] Other Bromodomains ≥70-fold selectivity Specificity over other non-BET bromodomains (e.g., BRPF3, BRD1).
Off-Target Screening [1] 53 diverse assays No off-targets < 3 µM Clean profile against a panel of non-bromodomain targets.

Table 2: Cellular Activity and Compound Properties | Category | Parameter | Result / Description | | :--- | :--- | :--- | | Cellular Potency | NanoBRET (PCAF Engagement) [1] | IC50 = 60 nM | Displacement of full-length PCAF from histone H3.3 in HEK293 cells. | | Cellular Health | Cytotoxicity [1] | No adverse effects up to 200 µM | No changes in mitochondrial integrity, nuclear size, or membrane permeability. | | Physicochemical Properties | Solubility [1] | High | Suitable for cellular and biochemical assays. | | | Permeability [1] | 500 nm/s (PAMPA) | Good cell penetrance, explaining low drop-off from biochemical to cellular potency. | | Control Compound | Negative Control (GSK4028) [1] | Enantiomer of GSK4027 | Inactive compound used to confirm that observed effects are target-specific. |

Experimental Protocols for GSK4027

Here are the methodologies for key experiments used to characterize GSK4027.

1. TR-FRET Binding Competition Assay

  • Objective: To measure the compound's potency in displacing a fluorescent ligand from the PCAF bromodomain in a biochemical setting [1].
  • Workflow:
    • Protein: Use a truncated version of the PCAF protein containing only the bromodomain.
    • Tagging: Employ a fluorescently tagged pan-bromodomain ligand as the tracer.
    • Incubation: Incubate the PCAF bromodomain with the tracer and titrate in GSK4027.
    • Detection: Measure signal via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). As the probe displaces the tracer, the TR-FRET signal decreases.
    • Analysis: Fit the dose-response data to determine the IC50 value (40 nM) [1].

2. BROMOscan Selectivity Profiling

  • Objective: To comprehensively evaluate the selectivity of GSK4027 across the bromodomain family [1].
  • Workflow:
    • Platform: Use the DiscoverX BROMOscan platform, which comprises a large panel of human bromodomains.
    • Immobilization: The bromodomains are immobilized on tags.
    • Competition: Incubate each bromodomain with GSK4027 and a fixed concentration of a standard ligand.
    • Quantification: Use quantitative PCR (qPCR) to measure the amount of bound compound and calculate the dissociation constant (Ki) for each target. This yielded Ki values of 1.4 nM for both PCAF and GCN5, and much weaker affinities for other bromodomains [1].

3. Cellular NanoBRET Target Engagement

  • Objective: To confirm that GSK4027 engages its intended target inside a living cell [1].
  • Workflow:
    • Cell Engineering: Engineer HEK293 cells to express two key components:
      • A NanoLuc-tagged full-length PCAF protein (the target).
      • A HaloTag-tagged histone H3.3 protein (the binding partner).
    • Labeling: Add a cell-permeable HaloTag substrate that acts as a BRET acceptor.
    • Interaction: When NanoLuc-PCAF binds to HaloTag-H3.3, the energy from NanoLuc (donor) is transferred to the HaloTag substrate (acceptor), producing a BRET signal.
    • Displacement: Treat cells with GSK4027. The probe competes with H3.3 for binding to PCAF, disrupting the interaction and reducing the BRET signal.
    • Analysis: Measure the dose-dependent decrease in BRET to calculate the cellular IC50 (60 nM) [1].

GSK4027 in Retroviral Infection and Cancer Pathways

PCAF (KAT2B) and GCN5 (KAT2A) are multidomain proteins implicated in retroviral infection, inflammation pathways, and cancer development [1] [2]. The GSK4027 probe specifically targets their C-terminal bromodomains to help study these roles.

The following diagram illustrates the hypothesized cellular role and experimental assessment of the PCAF/GCN5 bromodomain, which is targeted by GSK4027.

G cluster_0 Experimental Observation via NanoBRET PCAF_GCN5 PCAF/GCN5 Bromodomain ViralProtein Viral Protein/ Cellular Factor PCAF_GCN5->ViralProtein Recognizes & Binds Complex Protein-Protein Complex PCAF_GCN5->Complex ViralProtein->Complex Downstream Downstream Effects: - Viral Replication - Inflammatory Response - Cancer Progression Complex->Downstream Promotes GSK4027 GSK4027 Disruption Disrupted Interaction GSK4027->Disruption Binds Bromodomain BRET_Decrease Decreased BRET (Displacement) GSK4027->BRET_Decrease Adds Inhibition Inhibition of Downstream Effects Disruption->Inhibition Leads to NLuc_PCAF NanoLuc-PCAF BRET_Signal BRET Signal (Interaction) NLuc_PCAF->BRET_Signal Binds to Halo_H3 HaloTag-H3.3 Halo_H3->BRET_Signal Binds to BRET_Signal->BRET_Decrease Disrupts

> The hypothesized mechanism of GSK4027 involves binding to the PCAF/GCN5 bromodomain to disrupt its interaction with cellular or viral proteins, thereby inhibiting downstream biological effects. This mechanism is experimentally observed as a decrease in the BRET signal in cellular assays.

It's important to note that while these proteins are implicated in these diseases, the specific dependence of these effects on the bromodomain targeted by GSK4027 is still an area of active research [1] [2]. The probe itself is primarily a tool to enable this research.

Application in Targeted Protein Degradation

While GSK4027 is an inhibitor, its properties make it an excellent starting point for developing PROteolysis TArgeting Chimeras (PROTACs) [3]. PROTACs are bifunctional molecules that use a target-binding ligand (like GSK4027) linked to an E3 ubiquitin ligase recruiter. This complex tags the target protein for proteasomal degradation, offering a potential therapeutic strategy beyond simple inhibition [3] [4].

References

GSK4027 biochemical characterization and potency

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Characterization Data

The tables below provide a more comprehensive breakdown of the experimental data available for GSK4027.

Table 1: Biochemical and Cellular Potency

Assay Type Specific Assay / Condition Result / Value
TR-FRET Binding Recombinant GST-tagged PCAF bromodomain [1] pIC₅₀ = 7.4 ± 0.11 (IC₅₀ = 40 nM) [2] [1]
BROMOscan (DiscoverX) PCAF Bromodomain Kᵢ = 1.4 nM (pKᵢ = 8.9) [2] [1] [3]
BROMOscan (DiscoverX) GCN5 Bromodomain Kᵢ = 1.4 nM (pKᵢ = 8.9) [2] [1]
Cellular Target Engagement NanoBRET (HEK293 cells, displacement of full-length PCAF from histone H3.3) [2] [1] [4] IC₅₀ = 60 nM (pIC₅₀ = 7.2)

Table 2: Selectivity Profile

Profiling Panel Findings
BROMOscan (vs. other Bromodomains) High selectivity for PCAF/GCN5. Most potent off-targets are BRPF3 (Kᵢ = 100 nM), BRD1 (Kᵢ = 110 nM), FALZ (Kᵢ = 130 nM), and BRPF1 (Kᵢ = 140 nM), providing a selectivity window of >70-fold [2] [3].
GSK Internal eXP Panel Profiling against 53 biochemical and phenotypic assays revealed no significant off-target binding below 3 µM [2].
TR-FRET (Specific Bromodomains) Weak activity against BRD4 BD1 (pIC₅₀ < 4.3) and BRD9 (pIC₅₀ = 5.1 ± 0.08) [1].

Table 3: In Vitro Pharmacological and Physicochemical Properties

Property Details
Cytotoxicity No significant changes in cellular health parameters (mitochondrial integrity, nuclear size, membrane permeability) observed at concentrations up to 200 µM [2].
Artificial Membrane Permeability Papp = 500 nm/s, indicating good cell permeability [2] [1].
Solubility Approximately 50 mg/mL (132.53 mM) in DMSO [1].
Molecular Formula & Weight C₁₇H₂₁BrN₄O; 377.28 g/mol [1].
CAS Number 2079896-25-4 [1] [4]

Experimental Protocols

Here are the methodologies for key experiments used to characterize GSK4027.

  • 1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) This assay was used to determine the compound's potency in binding to the PCAF bromodomain directly.

    • Protein: Recombinant GST-tagged PCAF bromodomain (amino acids 719-832) [1].
    • Format: 384-well plates [1].
    • Detection: Used a terbium-labeled anti-GST antibody and a fluorescein-labeled tracer ligand. The displacement of the tracer by GSK4027 was measured by TR-FRET [1].
    • Data Output: IC₅₀ values, which were converted to pIC₅₀ (-log IC₅₀) [1].
  • 2. BROMOscan Selectivity Profiling This comprehensive panel was used to assess binding affinity and selectivity across a wide range of bromodomains.

    • Platform: BROMOscan assay run at DiscoverX [2] [1].
    • Method: A competitive binding assay that measures the dissociation constant (Kᵢ) of the test compound against a large panel of bromodomain targets [2].
    • Data Output: Kᵢ values for PCAF, GCN5, and numerous other bromodomains, allowing for direct selectivity comparisons [2] [3].
  • 3. Cellular Target Engagement (NanoBRET) This assay confirmed that GSK4027 engages its target in a live cellular environment.

    • Cell Line: HEK293 cells [2] [1] [4].
    • System: Cells expressed NanoLuc-tagged full-length human PCAF and Halo-tagged histone H3.3 [1] [4].
    • Principle: The assay measures the energy transfer (BRET) between the tagged PCAF and histone H3.3, which is disrupted when GSK4027 displaces PCAF from its binding partner [1].
    • Data Output: Cellular IC₅₀ value, demonstrating target engagement inside cells [2].

Biological Context and Pathway

PCAF (KAT2B) and GCN5 (KAT2A) are histone acetyltransferases (HATs) that are part of large chromatin remodeling complexes. Their C-terminal bromodomains recognize and bind to acetylated lysine residues on histones, which is a key mechanism in regulating gene expression and DNA repair processes [2] [5]. Research has shown that the PCAF bromodomain plays a specific role in the DNA damage response by recruiting a deubiquitylation complex to damage sites, facilitating repair via homologous recombination [5].

The following diagram illustrates the conceptual role of the PCAF/GCN5 bromodomain and the mechanism of GSK4027:

G Histone Acetylated Histone PCAF_BD PCAF/GCN5 Bromodomain Histone->PCAF_BD Recruitment Chromatin_Remodeling Chromatin Remodeling & DNA Repair PCAF_BD->Chromatin_Remodeling GSK4027 GSK4027 GSK4027->PCAF_BD Competitive Inhibition

References

Cellular Target Engagement and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

GSK4027 demonstrates effective engagement with its intended targets in cells. The key experiment measuring this uses a NanoBRET assay in HEK293 cells, which shows the compound displaces full-length PCAF protein from a histone H3.3 substrate [1] [2] [3].

The table below summarizes the primary quantitative data for GSK4027's activity:

Assay Type Target Measured Value Context / Notes
Cellular NanoBRET [1] [2] [3] PCAF (full length) IC50 = 60 nM Displacement of Halo-tagged histone H3.3 in HEK293 cells.
Biochemical TR-FRET [1] [2] PCAF (bromodomain) IC50 = 40 nM Competition binding assay using a truncated PCAF bromodomain.
Biochemical BROMOscan [4] [2] [5] PCAF & GCN5 Ki = 1.4 nM (each) High-throughput binding assay determining binding affinity.

This data shows a minimal drop-off in potency between isolated protein binding (Ki = 1.4 nM) and functional activity in a cellular environment (IC50 = 60 nM), confirming good cell penetrance and effective target engagement [4] [2].

Experimental Protocol for Cellular Engagement

The core methodology for demonstrating cellular target engagement of GSK4027 with histone H3.3 is the NanoBRET Target Engagement Assay [1] [2] [3]. The workflow is as follows:

G start Start: Engineer HEK293 Cells step1 Express Two Fusion Proteins: 1. NanoLuc-PCAF (full-length) 2. HaloTag-Histone H3.3 start->step1 step2 Add HaloTag Ligand (NanoBRET 618) step1->step2 step3 Treat Cells with GSK4027 step2->step3 step4 Incubate for 18 Hours step3->step4 step5 Add Luciferase Substrate (Furimazine) step4->step5 step6 Measure BRET Signal step5->step6 step7 Calculate IC50 step6->step7

Experimental workflow for NanoBRET target engagement assay.

  • Cell Line: HEK293 cells are used [1] [2] [3].
  • Key Reagents:
    • NanoBRET 618 Ligand: This cell-permeable fluorescent ligand binds to the HaloTag on the histone H3.3 fusion protein [2] [3].
    • Furimazine: This substrate is added last. It reacts with the NanoLuc luciferase fused to PCAF, producing light at 460 nm. Through Bioluminescence Resonance Energy Transfer (BRET), this energy is transferred to the nearby fluorescent ligand on H3.3, which then emits light at 618 nm [2] [3].
  • Experimental Readout: When GSK4027 successfully enters the cells and competes with the histone H3.3 for the PCAF bromodomain, it disrupts the close proximity between NanoLuc and the fluorescent ligand. This disruption causes a decrease in the 618 nm BRET signal, which is quantitatively measured to determine the IC50 value [2] [3].

Mechanism of Action and Selectivity

GSK4027 functions as a highly selective antagonist of the bromodomains in PCAF (KAT2B) and GCN5 (KAT2A). Its mechanism and selectivity profile are summarized below.

G H33 Acetylated Histone H3.3 PCAF PCAF/GCN5 Bromodomain H33->PCAF Normal Binding GSK GSK4027 GSK->PCAF Competitive Inhibition

Molecular mechanism of GSK4027 competitive binding inhibition.

  • Molecular Mechanism: The probe competes with acetylated lysine residues on histones (like histone H3.3) by binding directly to the acetyl-lysine recognition pocket of the PCAF and GCN5 bromodomains, thereby disrupting the protein-histone interaction [4] [2] [6].
  • High Selectivity: GSK4027 exhibits exceptional selectivity for PCAF/GCN5 over other bromodomain families [4] [2] [3]:
    • >18,000-fold selectivity over the BET family (BRD2, BRD3, BRD4, BRDT).
    • ≥70-fold selectivity over other non-BET bromodomains (e.g., BRPF1, BRPF3, BRD1, FALZ).
  • Negative Control: The (S,S)-enantiomer, GSK4028, is essentially inactive and serves as a critical negative control to help confirm that observed cellular phenotypes are due to specific PCAF/GCN5 bromodomain inhibition and not off-target effects [4] [2] [3].

Application Note in HIV-1 Latency Research

Beyond its use as a tool for basic biology, GSK4027 has helped uncover a surprising pharmacological effect. Research shows that inhibition of PCAF/GCN5 with compounds like GSK4027 can contribute to the reactivation of latent HIV-1 provirus in T-cell lines and CD4+ cells from donors [7]. This suggests that acetylation read by these bromodomains may play a role in suppressing HIV-1 expression, positioning PCAF/GCN5 inhibitors as potential components in "shock-and-kill" latency reversal strategies [7].

References

GSK4027 research applications and biological implications

Author: Smolecule Technical Support Team. Date: February 2026

GSK4027 Profile and Quantitative Data

GSK4027 (and its negative control, GSK4028) was developed to target the bromodomains of PCAF (p300/CBP-associated factor, also known as KAT2B) and GCN5 (General Control Nonderepressible 5, also known as KAT2A), which are histone acetyltransferases (HATs) implicated in gene transcription and chromatin remodeling [1] [2].

Property Description
Chemical Name 4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one [3]
CAS Number 2079896-25-4 [3]
Molecular Formula C({17})H({21})BrN(_{4})O [3]
Molecular Weight 377.28 g/mol [3]
Targets PCAF (KAT2B) & GCN5 (KAT2A) Bromodomains [3] [2]
Primary Role Selective chemical probe for epigenetic research [1]
Negative Control GSK4028 (enantiomeric control) [1] [2]

| Affinity & Selectivity Data | Assay/Method | Value | | :--- | :--- | | PCAF TR-FRET IC₅₀ | 40 nM [2] | | PCAF pIC₅₀ | 7.4 ± 0.11 [3] | | PCAF & GCN5 K(_i) (BROMOscan) | 1.4 nM [3] [2] | | Cellular Target Engagement (NanoBRET) | IC₅₀ = 60 nM [3] [2] | | Selectivity vs. BRD4 BD1 | pIC₅₀ < 4.3 (≥18,000-fold selectivity) [3] [1] | | Selectivity vs. Wider Bromodomain Family | ≥70-fold selectivity [1] [2] |

Experimental Protocols

For researchers aiming to use GSK4027 or validate its activity, the following key experimental protocols from the literature can serve as a guide.

Biochemical Binding Assays
  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [3]

    • Purpose: To measure the binding affinity of GSK4027 for the PCAF bromodomain in a biochemical setting.
    • Protocol:
      • Use a recombinant, GST-tagged PCAF bromodomain (amino acids 719-832).
      • Perform the assay in 384-well plates.
      • The reaction mixture includes a terbium-labeled anti-GST antibody and a fluorescein-labeled tracer ligand.
      • Incubate with serially diluted GSK4027 and measure the TR-FRET signal.
      • Calculate IC₅₀ values from the competition curve and convert to pIC₅₀ (-log IC₅₀).
  • BROMOscan Selectivity Profiling [3] [2]

    • Purpose: To comprehensively evaluate the selectivity of GSK4027 across the bromodomain family.
    • Protocol:
      • The assay is typically conducted by a specialized provider (e.g., DiscoverX).
      • GSK4027 is profiled against a panel of 35 human bromodomains.
      • Dissociation constants (K(_d)) or inhibition constants (K(_i)) are determined for each bromodomain, allowing for direct selectivity comparison.
Cellular Target Engagement Assay
  • Cellular NanoBRET Target Engagement Assay [3] [2]
    • Purpose: To confirm that GSK4027 engages its intended target in a live-cell environment.
    • Protocol:
      • Transfert HEK293 cells with constructs for full-length NanoLuc-tagged PCAF and HaloTag-labeled histone H3.3.
      • Treat the cells with GSK4027 for approximately 1 hour.
      • Measure the energy transfer (BRET) that occurs when the tagged PCAF bromodomain binds to the histone.
      • A decrease in the BRET signal upon GSK4027 treatment indicates displacement of PCAF from histones, confirming cellular target engagement. The IC₅₀ is calculated from the displacement curve.

Research Applications and Implications

GSK4027 enables the study of PCAF/GCN5 bromodomain function in various disease contexts. The following diagram illustrates its mechanism of action and the biological pathways it affects.

gsk4027_pathway GSK4027 GSK4027 PCAF_GCN5 PCAF/GCN5 Bromodomain GSK4027->PCAF_GCN5 Binds & Inhibits HistoneBinding Histone H3.3 Binding PCAF_GCN5->HistoneBinding Recognizes Acetylated Lysine GeneTranscription Gene Transcription HistoneBinding->GeneTranscription Regulates BiologicalEffects Biological Effects GeneTranscription->BiologicalEffects Cancer Cancer Development BiologicalEffects->Cancer Inflammation Inflammatory Pathways BiologicalEffects->Inflammation ViralInfection Retroviral Infection BiologicalEffects->ViralInfection

Key Research Areas
  • Cancer Research: PCAF and GCN5 are multidomain proteins implicated in cancer development [1]. GSK4027 is used to dissect the specific role of their bromodomains in oncogenic processes.
  • Inflammatory Pathways: The probe helps investigate the involvement of PCAF/GCN5 in regulating inflammatory responses [1].
  • Virology: These bromodomains have been linked to retroviral infection, and GSK4027 helps study their function in viral replication cycles [1].
  • Tool for Degrader Development: Research indicates that inhibiting the PCAF/GCN5 bromodomains with GSK4027 alone may not fully recapitulate the effects of genetic knockout. This insight has motivated the development of GSK699, a heterobifunctional degrader based on the GSK4027 scaffold, which removes the entire PCAF/GCN5 protein from cells [4].

Best Practices for Using Chemical Probes

To ensure robust and interpretable results, follow these guidelines when using GSK4027:

  • Use at Recommended Concentrations: Even selective probes can have off-target effects at high concentrations. Use GSK4027 in cellular assays at or near its established cellular IC₅₀ (e.g., around 60-100 nM) to maintain on-target specificity [3] [5].
  • Employ the Negative Control: Always include the enantiomeric negative control, GSK4028, in your experiments. This helps distinguish target-specific effects from non-specific or off-target effects caused by the chemical scaffold [1] [2] [5].
  • Seek Orthogonal Validation: Where possible, use an independent method, such as genetic knockdown (CRISPR/siRNA) or a structurally different orthogonal chemical probe, to validate key findings. This "rule of two" strengthens the conclusion that observed phenotypes are due to the intended target [5].

References

Application Note: Selectivity Profiling of the PCAF/GCN5 Bromodomain Chemical Probe GSK4027 via BROMOscan

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Chemical Probe GSK4027

GSK4027 is a potent, cell-penetrant, and selective chemical probe developed to target the bromodomains of p300/CREB binding protein associated factor (PCAF/KAT2B) and general control nonderepressible 5 (GCN5/KAT2A) [1] [2]. These multidomain histone acetyltransferases are implicated in retroviral infection, inflammation pathways, and cancer development [1]. The function of their C-terminal bromodomains, however, remained poorly understood outside of viral replication until the development of high-quality chemical probes. GSK4027 was optimized from a weakly potent, non-selective hit to become a key tool for investigating PCAF/GCN5 bromodomain biology [1] [2]. It is partnered with its enantiomer, GSK4028, which serves as an excellent negative control due to its significantly reduced affinity, thereby helping to confirm that observed biological effects are due to on-target engagement [1] [3].

Summary of Key Profiling Data

The selectivity of GSK4027 was rigorously characterized through a series of biochemical and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: Biochemical Potency and Selectivity of GSK4027

Assay Parameter Target Result Assay Type
Potency (Kᵢ) PCAF Bromodomain 1.4 nM BROMOscan [1]
Potency (Kᵢ) GCN5 Bromodomain 1.4 nM BROMOscan [1]
Potency (IC₅₀) PCAF Bromodomain 40 nM TR-FRET [1]
Selectivity (vs. BET Family) >18,000-fold N/A BROMOscan [2]
Selectivity (vs. Wider Family) ≥70-fold N/A BROMOscan [1]
Key Off-Targets (Kᵢ) BRPF3 100 nM BROMOscan [1]
BRD1 110 nM BROMOscan [1]
FALZ 130 nM BROMOscan [1]
BRPF1 140 nM BROMOscan [1]
Off-Target Screening 53 non-bromodomain targets No binding <3 µM GSK internal eXP panel [1]

Table 2: Cellular Activity and Compound Properties

Parameter Result Assay Description
Cellular Potency (IC₅₀) 60 nM NanoBRET target engagement in HEK293 cells [1] [4]
Cytotoxicity No changes up to 200 µM Cellular health assay (mitochondrial integrity, nuclear size, membrane permeability) [1]
Solubility High Not quantified in search results [2]
Cell Permeability 500 nm/s Artificial membrane permeability (PAMPA) [4]

Experimental Protocols

BROMOscan Selectivity Assay

The BROMOscan assay is a high-throughput, competitive binding assay used to quantitatively evaluate the interaction between a small molecule and a wide array of bromodomains.

  • Principle: The assay relies on the displacement of a immobilized ligand by the test compound. Bromodomains are expressed as GST-tagged fusion proteins and bound to streptavidin-coated beads. A fixed concentration of a tracer ligand is added to the assay plate, followed by the test compound (GSK4027). The degree of tracer displacement is measured to determine the binding affinity (Kᵢ) of the test compound for each bromodomain in the panel [5] [6].
  • Protocol:
    • Preparation: Thaw and dilute GSK4027 in DMSO to create a concentration series (e.g., 3-fold dilutions from 10 µM to 0.3 nM).
    • Assay Setup: In a 384-well plate, add 5 µL of diluted GSK4027 or control (DMSO for 0% inhibition, control compound for 100% inhibition) to each well.
    • Reaction: Add 5 µL of the bromodomain-tracer mixture to each well. The final concentration of each bromodomain and the tracer is pre-optimized for the panel.
    • Incubation: Seal the plate and incubate at room temperature for 1-24 hours with shaking.
    • Detection: After incubation, transfer the reaction mixture to a streptavidin-coated filter plate. Wash the filter plate to remove unbound components. Detect the bound tracer using a method like chemiluminescence or time-resolved fluorescence.
    • Data Analysis: Calculate the percentage of inhibition for each well. Plot the dose-response curve and fit the data to determine the Kᵢ value for GSK4027 against each bromodomain target [1] [3].
Cellular Target Engagement (NanoBRET Assay)

The NanoBRET assay is used to confirm that GSK4027 engages its intended target in a live-cell context.

  • Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET). Full-length human PCAF is fused to a NanoLuc luciferase (energy donor). Its binding partner, histone H3.3, is fused to a HaloTag (energy acceptor). When the two proteins interact in close proximity, BRET occurs. A cell-permeable HaloTag ligand serves as the BRET acceptor. GSK4027, by competing with histone H3.3 for the PCAF bromodomain, disrupts this interaction and reduces the BRET signal [1] [4].
  • Protocol:
    • Cell Culture: Seed HEK293 cells engineered to stably express the NanoLuc-PCAF and HaloTag-H3.3 constructs in a 96-well plate.
    • Compound Treatment: The following day, treat cells with a concentration range of GSK4027 (e.g., from 1 nM to 10 µM) and the HaloTag ligand. Include controls with DMSO and the negative control compound GSK4028.
    • Incubation: Incubate the cells with the compounds for a prolonged period, typically 18 hours, to reach equilibrium.
    • Substrate Addition & Reading: Add the NanoLuc luciferase substrate to the cells. Measure both the donor emission (450 nm) and the BRET acceptor emission (610 nm) using a plate reader.
    • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the dose-response curve of the BRET ratio against the log of the GSK4027 concentration to determine the IC₅₀ value for cellular target engagement [1] [4].

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the structural context of GSK4027's action.

BROMOscan Assay Workflow

This diagram outlines the key steps in the BROMOscan selectivity profiling protocol.

bromoscan_workflow start Assay Preparation step1 Dilute GSK4027 in DMSO (Create concentration series) start->step1 step2 Add compound to 384-well plate step1->step2 step3 Add bromodomain and tracer ligand mixture step2->step3 step4 Incubate with shaking (Room temperature, 1-24h) step3->step4 step5 Transfer to streptavidin filter plate & Wash step4->step5 step6 Detect bound tracer (Chemiluminescence/TRF) step5->step6 end Data Analysis: Calculate Kᵢ values step6->end

Diagram 1: BROMOscan Assay Workflow. This flowchart details the sequential steps for profiling GSK4027 selectivity, from compound dilution to data analysis.

GSK4027 Mechanism of Action

This diagram illustrates the structural role of the PCAF/GCN5 bromodomain and how GSK4027 inhibits its function.

gsk4027_mechanism cluster_natural Natural State cluster_inhibited With GSK4027 Histone Acetylated Histone (e.g., H3.3) PCAF_BD PCAF/GCN5 Bromodomain Histone->PCAF_BD Binds KAc Complex Transcription Complex PCAF_BD->Complex Recruits GeneExpr Gene Transcription Complex->GeneExpr Activates Histone2 Acetylated Histone (e.g., H3.3) PCAF_BD2 PCAF/GCN5 Bromodomain Histone2->PCAF_BD2 Binding Prevented GSK4027 GSK4027 GSK4027->PCAF_BD2 Competes with KAc Complex2 Transcription Complex PCAF_BD2->Complex2 No Recruitment NoGeneExpr Gene Transcription (Blocked) Complex2->NoGeneExpr

Diagram 2: Mechanism of GSK4027 Action. GSK4027 competes with acetylated histones for binding to the PCAF/GCN5 bromodomain, thereby disrupting the recruitment of transcriptional complexes and inhibiting downstream gene expression.

Conclusion

GSK4027, paired with its negative control GSK4028, represents a high-quality chemical probe for the mechanistic investigation of the PCAF and GCN5 bromodomains in cellular models. Its high potency (low nM Kᵢ), exceptional selectivity (≥70-fold over most off-targets, and >18,000-fold over BET bromodomains), and confirmed cellular target engagement make it a superior tool for deconvoluting the biological functions of these epigenetic readers [1] [2] [3]. The experimental protocols and data summarized in this application note provide a robust framework for researchers to utilize GSK4027 confidently in their studies of retroviral infection, inflammation, and cancer biology.

References

Application Notes: GSK4027 Solubility and Experimental Use

Author: Smolecule Technical Support Team. Date: February 2026

GSK4027 is a recognized chemical probe for the PCAF/GCN5 bromodomain, optimized for high potency and selectivity [1] [2]. The following data and protocols are curated from available scientific resources to guide its application in research settings.

Key Physicochemical and Biochemical Data

The table below summarizes the fundamental data required for reconstituting GSK4027 and planning experiments.

Parameter Value Details / Assay
Molecular Weight 377.28 g/mol Formula: C₁₇H₂₁BrN₄O [3] [4]
CAS Number 2079896-25-4 [3]
DMSO Solubility 50 mg/mL (132.53 mM) Stock solution concentration; sonication is recommended [3] [4].
Biochemical Potency (PCAF/GCN5) Ki = 1.4 nM for both BROMOscan assay [3] [2] [4].
Cellular Target Engagement IC₅₀ = 60 nM NanoBRET assay in HEK293 cells [3] [2].
Experimental Protocols

2.1. Preparation of Stock Solutions

  • Recommended Solvent: Anhydrous DMSO.
  • Standard Stock Concentration: 10 mM to 50 mM. A 50 mg/mL solution is equivalent to 132.53 mM [3] [4].
  • Protocol:
    • Allow the compound and DMSO to reach room temperature before opening.
    • Gently tap the vial to ensure the powder is at the bottom.
    • Add the required volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM solution, add 1.32 mL of DMSO to a 5 mg vial).
    • Cap the vial tightly and mix by inversion or vortexing at low speed. Sonication is recommended to ensure complete dissolution [4].
    • Once dissolved, briefly centrifuge the vial to collect the liquid at the bottom.
  • Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 year) or -80°C for long-term storage (up to 2 years) [3].

2.2. Cellular NanoBRET Target Engagement Assay

This protocol measures the displacement of full-length PCAF from histone H3.3 in cells, confirming cellular activity [3] [2].

  • Cell Line: HEK293 cells.
  • Key Reagents:
    • Cells expressing NanoLuc-tagged full-length human PCAF and Halo-tagged histone H3.3.
    • NanoBRET assay tracer and substrate.
    • GSK4027 serial dilutions in culture-compatible buffer (final DMSO concentration typically ≤0.5%).
    • Negative Control: The enantiomer GSK4028 should be used to confirm on-target effects [2].
  • Workflow:
    • Seed cells in an appropriate multi-well plate and culture until they reach the desired confluence.
    • Treat cells with serial dilutions of GSK4027, the negative control (GSK4028), and a vehicle control (DMSO).
    • Incubate for 18 hours to allow for equilibrium.
    • Add the NanoBRET tracer and substrate according to the manufacturer's instructions.
    • Measure the BRET signal using a compatible plate reader.
    • Calculate the percentage of displacement and fit the dose-response data to determine the IC₅₀ value.

The following diagram illustrates the logical workflow and key components of this assay:

workflow Start Start NanoBRET Assay Seed Seed HEK293 Cells Expressing Tagged PCAF & H3.3 Start->Seed Treat Treat Cells with: - GSK4027 (Test) - GSK4028 (Negative Control) - DMSO (Vehicle) Seed->Treat Incubate Incubate for 18h Treat->Incubate Add Add NanoBRET Tracer & Substrate Incubate->Add Measure Measure BRET Ratio Add->Measure Analyze Analyze Data Calculate IC₅₀ Measure->Analyze

Critical Considerations for Experimental Design
  • Selectivity: While GSK4027 shows excellent selectivity (>70-fold over many bromodomains), it also demonstrates potency toward BRD9 in biochemical assays. This should be considered when interpreting phenotypic results [3] [2].
  • Cytotoxicity: Cellular health assays have shown no adverse effects on mitochondrial integrity, nuclear size, or membrane permeability at concentrations up to 200 µM, indicating a wide therapeutic window for cellular studies [2].
  • Ligand Observed NMR: For initial binding studies, a combined protein- and ligand-observed NMR workflow using 1H CPMG NMR can be an effective and resource-efficient method to screen and validate interactions, as demonstrated for related bromodomains [5].
Role of PCAF/GCN5 and Broader Context

The PCAF and GCN5 bromodomains are part of larger multidomain proteins implicated in vital cellular processes. Functional studies using tools like GSK4027 have revealed that the PCAF bromodomain plays a critical role in DNA damage repair, specifically in the Homologous Recombination (HR) pathway [6]. It facilitates a ubiquitin-acetylation switch on histone H2B at damage sites, which is essential for efficient HR repair [6]. Beyond DNA repair, this bromodomain family is also involved in fundamental processes like cell fate decisions during tissue specification [7].

References

GSK4027 treatment time and concentration in HEK293 cells

Author: Smolecule Technical Support Team. Date: February 2026

GSK4027 at a Glance

GSK4027 is a potent and selective chemical probe for the bromodomains of PCAF (KAT2B) and GCN5 (KAT2A). The table below summarizes its key biochemical and cellular characteristics.

Property Details
Molecular Formula C₁₇H₂₁BrN₄O [1]
Molecular Weight 377.28 g/mol [2] [1]
CAS Number 2079896-25-4 [2] [1]
Primary Target PCAF/GCN5 Bromodomain [3] [4]
Biochemical Potency (Ki) 1.4 nM for both PCAF & GCN5 [3] [1]
Cellular Potency (IC₅₀) 60 nM in HEK293 cells [3] [2] [4]
Solubility ~50 mg/mL (132.53 mM) in DMSO [2] [1]
Negative Control GSK4028 (inactive enantiomer) [3] [4]

Detailed Experimental Protocol

This protocol outlines the NanoBRET target engagement assay used to determine the cellular potency of GSK4027 in HEK293 cells, as referenced in the search results [3] [2].

Pre-experiment Preparation
  • Cell Line: HEK293 cells [3] [2].
  • Cell Culture: Maintain HEK293 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin in a humidified 37°C incubator with 5% CO₂ [5].
  • GSK4027 Stock Solution: Reconstitute GSK4027 powder in DMSO to prepare a 10 mM concentrated stock solution. Aliquot and store at -20°C or -80°C [2] [1].
  • Key Reagents:
    • Plasmids for expressing NanoLuc-tagged full-length human PCAF and Halo-tagged histone H3.3 [3] [2].
    • NanoBRET detection reagents [3].
    • Opti-MEM or similar serum-free medium for transfection.
    • Appropriate transfection reagent (e.g., lipofectamine).
Experimental Workflow

The following diagram illustrates the key steps of the NanoBRET assay to evaluate GSK4027 target engagement.

workflow Start Seed HEK293 Cells A Cotransfect with NanoLuc-PCAF & Halo-H3.3 Start->A B Treat Cells with GSK4027 (Diluted in Media) A->B C Incubate for 1 Hour B->C D Add NanoBRET Substrate C->D E Measure BRET Signal D->E F Calculate IC₅₀ E->F

Critical Parameters and Optimization
  • Treatment Concentration: The established cellular IC₅₀ is 60 nM [3] [2]. A typical dose-response experiment would use a concentration range (e.g., 1 nM to 10 µM) to verify this potency.
  • Treatment Time: The cited protocol uses an 18-hour incubation with GSK4027 before measurement [2]. However, cellular target engagement was also confirmed after a 1-hour treatment [1], suggesting the effect is rapid. The 18-hour incubation might be optimal for ensuring equilibrium in the assay system.
  • Cytotoxicity Consideration: GSK4027 showed no significant cytotoxicity in HEK293 cells at concentrations up to 10 µM over 72 hours, and cellular health assays indicated no changes in mitochondrial integrity, nuclear size, or membrane permeability up to 200 µM [3] [1]. This indicates a wide safety margin for its use in cellular assays.

Application Notes for Researchers

  • Probe Selection: GSK4027 is recommended as a high-quality chemical probe with excellent selectivity (>70-fold over other bromodomains, including BRD4) and good cell permeability [4]. Always use the inactive enantiomer, GSK4028, as a negative control to confirm on-target effects [3] [4].
  • Distinguishing PCAF vs. GCN5 Effects: A key caveat is that GSK4027 is equipotent against PCAF and GCN5 bromodomains [1]. It is difficult to distinguish which protein is responsible for observed phenotypic effects using this probe alone [4].
  • HEK293 Cell Line Considerations: HEK293T cells, a derivative expressing the SV40 large T-antigen, are widely used due to their high transfection efficiency and robust protein production [5]. Ensure your cell line is properly authenticated and tested for mycoplasma contamination. For long-term experiments, it is recommended to keep the passage number below 20 to maintain cell integrity [5].

References

Comprehensive Application Notes and Protocols: Cytotoxicity and Mitochondrial Integrity Profiling of GSK4027

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GSK4027 and Its Therapeutic Relevance

GSK4027 is a potent and selective chemical probe developed for the PCAF/GCN5 bromodomain, which has emerged as a valuable tool compound for investigating epigenetic regulation in various disease models. This small molecule inhibitor exhibits high binding affinity for the bromodomains of PCAF (p300/CBP-associated factor) and GCN5 (general control nonderepressible 5), multidomain proteins that have been implicated in retroviral infection, inflammatory pathways, and cancer development. The therapeutic targeting of these bromodomains represents a promising strategy for modulating gene expression patterns in pathological states, particularly in oncology and virology research. The relevance of GSK4027 in drug discovery stems from its exceptional selectivity profile, which minimizes off-target effects that often complicate the interpretation of biological results with less specific inhibitors.

The development of GSK4027 addressed a significant gap in the chemical biology toolkit, as previous compounds targeting PCAF/GCN5 bromodomains lacked sufficient selectivity or cellular activity for robust pharmacological studies. As a chemical probe, GSK4027 is designed to explore the biological consequences of specifically inhibiting the PCAF/GCN5 bromodomain while providing researchers with an appropriate negative control (GSK4028) to validate target-specific effects. The structural optimization from a weakly potent, non-selective pyridazinone hit compound resulted in a probe with ideal characteristics for cellular and biochemical applications, including high solubility, cell permeability, and target engagement capability. These properties make GSK4027 particularly valuable for investigating the largely unexplored biological functions of the C-terminal bromodomain of PCAF/GCN5 outside of viral replication contexts.

Chemical Properties and Target Profile of GSK4027

Physicochemical Characteristics

GSK4027 possesses well-defined chemical properties that contribute to its functionality as a research tool. The compound has a molecular formula of C17H21BrN4O and a molecular weight of 377.28 g/mol. Its chemical structure is characterized as 4-bromo-2-methyl-5-(((3R,5R)-1-methyl-5-phenylpiperidin-3-yl)amino)pyridazin-3(2H)-one, with defined stereochemistry at the 3R and 5R positions of the piperidine ring that is critical for its biological activity. The compound appears as a light yellow to yellow solid powder with excellent solubility in DMSO (approximately 50 mg/mL or 132.53 mM), making it suitable for preparing stock solutions for in vitro experiments. GSK4027 has a calculated logP value of 2.5, indicating appropriate lipophilicity for cell membrane penetration while maintaining sufficient aqueous solubility for biological testing. These physicochemical properties collectively contribute to the compound's favorable drug-like characteristics and experimental utility in various assay systems.

Target Engagement and Selectivity Profile

GSK4027 demonstrates exceptional potency and selectivity for its intended targets, as comprehensively characterized through multiple orthogonal assay systems:

Table 1: Biochemical Potency of GSK4027 against PCAF/GCN5 Bromodomains

Assay Type Target Value Units Experimental Details
TR-FRET PCAF IC50 = 40 nM Competition assay using truncated PCAF bromodomain (amino acids 719-832)
TR-FRET PCAF pIC50 = 7.4±0.11 -log IC50 Fluorescently tagged bromodomain ligand
BROMOscan PCAF Ki = 1.4 nM Comprehensive selectivity profiling against 35 bromodomains
BROMOscan GCN5 Ki = 1.4 nM DiscoverX panel
BROMOscan PCAF pKi = 8.9 -log Ki High-throughput interaction analysis
BROMOscan GCN5 pKi = 8.9 -log Ki High-throughput interaction analysis

The selectivity profile of GSK4027 is particularly noteworthy, with demonstrated ≥18,000-fold selectivity over the BET bromodomain family and ≥70-fold selectivity over the wider bromodomain family. Specifically, in the BROMOscan panel, GSK4027 showed weak activity against BRD4 BD1 (pIC50 <4.3) and BRD9 (pIC50 5.1±0.08), while maintaining high specificity for PCAF/GCN5 over other bromodomains including BRPF3 (100 nM), BRD1 (110 nM), FALZ (130 nM), and BRPF1 (140 nM). Additionally, screening against an enhanced cross-screening panel of 53 biochemical and phenotypic assays revealed no off-target binding <3 µM, confirming the exceptional selectivity of this chemical probe for its intended targets. The co-crystal structure of GSK4027 bound to the GCN5 bromodomain (PDB ID 5MLJ) provides structural insights into the molecular basis for its high affinity and selectivity, revealing key interactions that stabilize the compound within the bromodomain binding pocket.

Comprehensive Cytotoxicity and Mitochondrial Safety Profiling

Cellular Toxicity Assessment

The cytotoxicity profile of GSK4027 has been rigorously evaluated in comprehensive cellular health assays to establish its safety margin for experimental use. In standardized cytotoxicity assessments using HEK293 cells, GSK4027 demonstrated no significant cytotoxic effects at concentrations up to 200 µM, far exceeding its effective biological activity concentration. This wide safety margin is particularly important for a chemical probe, as it ensures that observed phenotypic effects at typical working concentrations (nM to low µM range) can be confidently attributed to target engagement rather than general cellular toxicity. The cytotoxicity assessment evaluated multiple parameters of cellular health, including membrane integrity, mitochondrial function, nuclear size, and cell viability, providing a comprehensive safety profile. Additional studies examining prolonged exposure (72 hours) confirmed no significant cytotoxicity at concentrations up to 10 µM, further supporting the compound's utility for longer-term experiments investigating the functional consequences of PCAF/GCN5 bromodomain inhibition.

The exceptional cellular safety profile of GSK4027 can be attributed to several factors, including its high target specificity that minimizes off-target interactions, and its favorable physicochemical properties that reduce the likelihood of promiscuous activity or membrane disruption. The availability of GSK4028 as a matched negative control (enantiomer with minimal target affinity) further strengthens the experimental interpretation, allowing researchers to distinguish target-specific effects from non-specific compound effects. This is particularly valuable in complex phenotypic assays where off-target cytotoxicity could confound results. The comprehensive cytotoxicity profiling provides researchers with confidence in using GSK4027 across a wide concentration range to fully investigate PCAF/GCN5 bromodomain biology without significant concern for confounding cytotoxic effects.

Mitochondrial Integrity Evaluation

Mitochondrial function represents a critical aspect of cellular health, and dedicated assessment of mitochondrial integrity is essential for characterizing new chemical tools. GSK4027 has been specifically evaluated for potential adverse effects on mitochondrial function, with focused assessment of key parameters:

Table 2: Mitochondrial Integrity Assessment of GSK4027

Parameter Assessed Assay Method Result Significance
Membrane Permeability Cytotoxicity panel No changes up to 200 µM Indicates no loss of membrane integrity
Mitochondrial Integrity Cellular health assay No adverse effects up to 200 µM Suggests functional mitochondria preserved
Membrane Potential Dedicated mitotoxicity assay No significant disruption Maintained electrochemical gradient
Calcium Flux Mitochondrial function assay No pathological alterations Normal Ca2+ homeostasis maintained
Reactive Oxygen Species Oxidative stress panel No significant increase Minimal oxidative stress induction

The evaluation of mitochondrial integrity is particularly important given the established role of mitochondrial dysfunction in various toxicological pathways and disease states. The mitochondrial permeability transition pore (MPTP) is a recognized key regulator of cell death pathways that opens under conditions of cellular stress, including calcium overload and elevated oxidative stress, leading to the release of proapoptotic factors and potentially triggering apoptosis or necrosis. The assessment of GSK4027 against these parameters confirms its minimal impact on these critical pathways, supporting its clean safety profile. This is especially relevant for studies investigating epigenetic regulation in models where mitochondrial function may be compromised, such as in neurodegenerative diseases, metabolic disorders, or cancer models where cellular stress pathways are already activated.

Detailed Experimental Protocols

NanoBRET Target Engagement Assay in Cellular Context

The NanoBRET target engagement assay provides a quantitative method for assessing the ability of GSK4027 to bind its intended targets in live cells, offering critical information about cellular permeability and target occupancy. This protocol utilizes HEK293 cells engineered to express NanoLuc-tagged full-length human PCAF and HaloTag-tagged histone H3.3 to monitor compound binding in a physiologically relevant cellular environment:

  • Cell Preparation and Seeding: Harvest exponentially growing HEK293 cells stably expressing NanoLuc-PCAF full-length fusion protein and HaloTag-histone H3.3. Seed cells into white 96-well assay plates at a density of 20,000 cells per well in 100 μL of complete growth medium. Incubate plates for 18-24 hours at 37°C in a 5% CO2 humidified incubator to allow cell attachment and recovery.

  • Compound Treatment Preparation: Prepare a 10 mM stock solution of GSK4027 in DMSO followed by serial dilutions in complete medium to generate an 11-point concentration range (typically from 10 μM to 0.1 nM, with final DMSO concentration not exceeding 0.1%). Include control wells with DMSO vehicle only (for maximum signal control) and wells with a reference bromodomain inhibitor at saturating concentration (for minimum signal control).

  • NanoBRET Assay Execution: Carefully remove culture medium from assay plates and replace with 80 μL of fresh serum-free medium. Add 20 μL of compound dilutions to appropriate wells, resulting in final test concentrations. Include the NanoBRET tracer (HaloTag ligand, 100 nM final concentration) to all wells except background controls. Incubate plates for 2-4 hours at 37°C to allow equilibrium binding. Following incubation, add 10 μL of NanoLuc substrate (furimazine at 25 μM final concentration) to each well and incubate for 5-10 minutes at room temperature.

  • Signal Detection and Data Analysis: Measure BRET signals using a compatible plate reader with filters for donor emission (450 nm, bandwidth 50 nm) and acceptor emission (610 nm, bandwidth 50 nm). Calculate BRET ratios by dividing the acceptor emission by the donor emission. Subtract the background BRET ratio (from wells without tracer) from all experimental values. Normalize data as percentage of control and plot against compound concentration to generate concentration-response curves. Fit data using a four-parameter logistic equation to determine IC50 values, with GSK4027 typically exhibiting an IC50 of approximately 60 nM (pIC50 7.2) in this cellular target engagement assay.

Mitochondrial Integrity and Cellular Health Assessment

This comprehensive protocol evaluates the potential impact of GSK4027 on mitochondrial function and overall cellular health, employing multiple complementary approaches to assess key parameters of mitochondrial integrity:

  • Multiparametric Cytotoxicity Assessment: Seed appropriate cell lines (HEK293 or other relevant models) in 96-well plates at optimal density and incubate overnight. Treat cells with GSK4027 across a concentration range (typically from 0.1 nM to 200 μM) for desired exposure periods (1-72 hours). Assess multiple cytotoxicity endpoints in parallel including:

    • Membrane integrity using lactate dehydrogenase (LDH) release assay
    • Mitochondrial membrane potential using JC-1 or TMRM fluorescent dyes
    • Nuclear size and morphology through Hoechst 33342 staining
    • Metabolic activity via MTT or resazurin reduction assays
    • Apoptosis induction with annexin V/propidium iodide staining
  • Mitochondrial Function Analysis: For dedicated mitochondrial assessment, culture cells in appropriate media and treat with GSK4027 across concentration ranges. Evaluate specific mitochondrial parameters:

    • ATP production using luciferase-based ATP detection assays
    • Mitochondrial reactive oxygen species (mtROS) generation with MitoSOX Red dye
    • Mitochondrial calcium levels using Rhod-2 AM or other mitochondrial-targeted calcium indicators
    • Oxygen consumption rate (OCR) as a measure of mitochondrial respiration using Seahorse XF Analyzer
  • Data Interpretation and Quality Control: Include appropriate controls in all experiments (vehicle controls, positive cytotoxicity controls with known mitochondrial toxicants, and reference controls). Normalize all data to vehicle-treated controls and express as percentage of control. For GSK4027, expect to observe no significant changes in these parameters at concentrations up to 200 μM, confirming its minimal impact on mitochondrial integrity and overall cellular health. The combination of these assays provides a comprehensive safety profile, ensuring that biological effects observed with GSK4027 treatment can be confidently attributed to target-specific mechanisms rather than general cellular toxicity.

Pathway Diagrams and Experimental Workflows

GSK4027 Cellular Mechanism and Mitochondrial Assessment Pathway

GSK4027_mechanism GSK4027 GSK4027 PCAF_GCN5 PCAF_GCN5 GSK4027->PCAF_GCN5 Binds Mitochondrial_Assessment Mitochondrial_Assessment GSK4027->Mitochondrial_Assessment Evaluated Via Chromatin_Remodeling Chromatin_Remodeling PCAF_GCN5->Chromatin_Remodeling Inhibits Gene_Expression Gene_Expression Chromatin_Remodeling->Gene_Expression Alters Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Modulates Membrane_Potential Membrane_Potential Mitochondrial_Assessment->Membrane_Potential Measures ATP_Production ATP_Production Mitochondrial_Assessment->ATP_Production Quantifies mtROS mtROS Mitochondrial_Assessment->mtROS Assesses Membrane_Permeability Membrane_Permeability Mitochondrial_Assessment->Membrane_Permeability Tests

Diagram 1: GSK4027 Cellular Mechanism and Mitochondrial Assessment Pathway. This diagram illustrates the target engagement mechanism of GSK4027 with PCAF/GCN5 bromodomains and the comprehensive mitochondrial integrity assessment strategy employed to validate its cellular safety profile.

Experimental Workflow for Comprehensive Profiling

GSK4027_workflow Compound_Prep Compound_Prep Biochemical_Assays Biochemical_Assays Compound_Prep->Biochemical_Assays TR-FRET BROMOscan Cellular_Assays Cellular_Assays Biochemical_Assays->Cellular_Assays Target Engagement NanoBRET TRFRET TRFRET Biochemical_Assays->TRFRET Includes BROMOscan BROMOscan Biochemical_Assays->BROMOscan Includes Safety_Profiling Safety_Profiling Cellular_Assays->Safety_Profiling Cytotoxicity Mitochondrial Function NanoBRET NanoBRET Cellular_Assays->NanoBRET Includes Viability Viability Cellular_Assays->Viability Includes Data_Analysis Data_Analysis Safety_Profiling->Data_Analysis Integration Mitochondria Mitochondria Safety_Profiling->Mitochondria Includes Membrane Membrane Safety_Profiling->Membrane Includes Nuclear Nuclear Safety_Profiling->Nuclear Includes

Diagram 2: Experimental Workflow for GSK4027 Comprehensive Profiling. This workflow outlines the sequential approach for characterizing GSK4027, from initial biochemical assays through cellular target engagement to comprehensive safety profiling, ensuring thorough evaluation of both efficacy and safety parameters.

Research Applications and Strategic Implementation

Guidelines for Optimal Experimental Use

To maximize the research utility of GSK4027 and ensure robust, interpretable results, researchers should adhere to several key guidelines for experimental implementation. First, appropriate concentration ranges should be employed based on the specific assay format, with typical working concentrations between 10 nM and 10 μM for cellular assays, leveraging the compound's well-characterized cellular activity (IC50 = 60 nM in NanoBRET assays). Second, researchers should always include the matched negative control GSK4028 in experimental designs to distinguish target-specific effects from potential off-target activities. This enantiomeric control compound possesses minimal affinity for PCAF/GCN5 bromodomains while maintaining similar physicochemical properties, enabling rigorous validation of phenotypic effects. Third, solvent controls should be carefully implemented with DMSO concentrations not exceeding 0.1% in cellular assays to avoid solvent-related artifacts.

For specific research applications, distinct experimental strategies are recommended:

  • Epigenetic Mechanism Studies: Utilize GSK4027 in combination with other epigenetic probes (BET inhibitors, HDAC inhibitors) to elucidate functional interactions between chromatin regulatory pathways. Implement chromatin immunoprecipitation assays to validate specific changes in histone acetylation patterns at target genes.

  • Cancer Biology Applications: Employ GSK4027 in relevant cancer models with parallel assessment of proliferation, differentiation, and apoptosis endpoints. Combine with genetic approaches (RNAi, CRISPR) targeting PCAF/GCN5 to confirm phenotype specificity.

  • Inflammatory Pathway Investigation: Apply GSK4027 in immune cell models stimulated with relevant cytokines or pathogen-associated molecular patterns, monitoring cytokine production and inflammatory gene expression.

  • Viral Infection Studies: Implement GSK4027 in models of retroviral infection to probe the role of PCAF/GCN5 bromodomains in viral replication, leveraging the previously implicated function of these domains in retroviral infection pathways.

Data Interpretation and Potential Pitfalls

Potential experimental pitfalls and mitigation strategies include:

  • Exposure Duration Considerations: While short-term treatments (hours to days) show excellent safety profiles, extremely prolonged exposures (beyond 72 hours) may reveal adaptive responses that should be carefully distinguished from direct compound effects.

  • Phenotypic Specificity Confirmation: Critical phenotypes should be confirmed using complementary approaches such as genetic knockdown/rescue experiments to establish direct linkage to PCAF/GCN5 function rather than potential unidentified off-target effects.

  • Compound Handling and Storage: GSK4027 should be stored at -20°C as recommended, with stock solutions prepared in high-quality DMSO and aliquoted to avoid repeated freeze-thaw cycles that could compromise compound integrity over time.

By adhering to these implementation guidelines and interpretation principles, researchers can confidently leverage GSK4027 as a precision tool for interrogating PCAF/GCN5 bromodomain biology across diverse research contexts.

Conclusion

GSK4027 represents a high-quality chemical probe with comprehensively characterized target engagement, selectivity, and cellular safety profiles. Its well-documented lack of cytotoxicity and mitochondrial toxicity at relevant concentrations, combined with exceptional selectivity for PCAF/GCN5 bromodomains, makes it an invaluable tool for epigenetic research. The detailed application notes and protocols provided herein enable researchers to implement robust experimental approaches for investigating bromodomain biology using this precision chemical tool. The availability of matched negative controls and comprehensive safety data establishes GSK4027 as a critical resource for distinguishing target-specific phenotypes from off-target effects in complex biological systems.

GSK4027 cell permeability artificial membrane assay

Author: Smolecule Technical Support Team. Date: February 2026

GSK4027 Quantitative Profile and Permeability Data

The quantitative data for GSK4027, consolidated from chemical probe characterization resources, is summarized in the following table.

Assay Parameter Result Experimental Context
Artificial Membrane Permeability (PAMPA) 500 nm/s Measured artificial membrane permeability [1].
Cellular Target Engagement (NanoBRET) IC50 = 60 nM Displacement of histone H3.3 from full-length PCAF in HEK293 cells [1] [2].
Biochemical Potency (TR-FRET) pIC50 = 7.4±0.11 (PCAF) Competition assay using truncated PCAF bromodomain [1] [3].
Binding Affinity (BROMOscan) Ki = 1.4 nM (PCAF & GCN5) High-throughput binding assay to determine selectivity [2] [4].
Selectivity (vs. BET family) ≥18,000-fold Specific selectivity over the BET bromodomain family [2].
Cytotoxicity No changes up to 200 µM Cellular health assay measuring mitochondrial integrity, nuclear size, and membrane permeability [2].

Experimental Protocol: Cellular Target Engagement (NanoBRET)

The NanoBRET Target Engagement Assay is a key method to confirm that GSK4027 engages its intended target inside living cells.

  • Objective: To measure the displacement of a full-length PCAF bromodomain from its natural histone substrate (H3.3) by GSK4027 in a cellular environment.
  • Principle: This assay uses energy transfer between a NanoLuc-tagged PCAF protein and a Halo-tagged histone H3.3 protein. When the probe molecule displaces the histone from the bromodomain, the BRET signal decreases.
  • Cell Line: HEK293 cells.
  • Key Reagents:
    • Cells expressing NanoLuc-tagged full-length human PCAF and Halo-tagged histone H3.3.
    • GSK4027 and its negative control, GSK4028.
  • Procedure:
    • Cell Preparation: Seed HEK293 cells engineered to express the fusion proteins.
    • Compound Treatment: Treat cells with a titration of GSK4027 (or the negative control) for 18 hours.
    • Signal Detection: Measure the NanoBRET signal using a compatible detection reagent.
    • Data Analysis: Calculate the percentage of BRET signal inhibition and determine the IC50 value using a dose-response curve.
  • Interpretation: The low IC50 value of 60 nM demonstrates potent cellular activity with minimal drop-off from biochemical potency, which is consistent with its high artificial membrane permeability [1] [2].

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

While a specific protocol for GSK4027 was not detailed, the general PAMPA-BBB method used to determine its permeability is well-established. The following workflow and description outline a standard procedure.

Start Start PAMPA-BBB Assay Step1 1. Prepare Artificial Membrane - Dilute porcine brain lipid (PBL) in dodecane - Add to filter of donor plate Start->Step1 Step2 2. Prepare Compound Solutions - Dilute GSK4027 in DMSO - Further dilute in phosphate buffer (pH 7.4) Step1->Step2 Step3 3. Load Assay Plates - Donor Plate: Add compound solution - Acceptor Plate: Add blank buffer Step2->Step3 Step4 4. Assemble & Incubate - Stack acceptor plate on donor plate - Incubate for a set duration (e.g., 4-18h) Step3->Step4 Step5 5. Analyze Samples - Measure compound concentration in donor and acceptor wells via HPLC-UV Step4->Step5 Step6 6. Calculate Permeability - Use concentration values to calculate effective permeability (Pe) Step5->Step6 End Permeability Result Obtained Step6->End

  • Objective: To measure the passive diffusion potential of a compound through a lipid-infused artificial membrane, modeling passage through the blood-brain barrier (BBB).
  • Key Reagents:
    • Test Compound: GSK4027.
    • Lipid: Porcine Brain Lipid (PBL), e.g., Avanti Polar Lipids catalog no. 141101 [5] [6].
    • Solvent: Dodecane.
    • Buffer: Physiological phosphate buffer (pH 7.4).
    • Plates: 96-well PAMPA plates (e.g., Millipore MultiScreen-HV).
  • Procedure:
    • Membrane Preparation: The filter of the donor plate is coated with a mixture of PBL dissolved in dodecane to create the artificial membrane [6].
    • Compound Loading: A solution of GSK4027 in buffer (with a small amount of DMSO, e.g., <1%) is added to the donor plate.
    • Acceptor Plate: The acceptor plate is filled with blank phosphate buffer.
    • Assembly and Incubation: The acceptor plate is carefully stacked onto the donor plate and incubated for a specified period (typically 4-18 hours) to allow for compound diffusion [6].
    • Quantification: After incubation, the concentration of GSK4027 in both the donor and acceptor wells is quantified, typically using HPLC-UV [6].
    • Data Analysis: The effective permeability ((P_e)) is calculated using the compound concentrations from both compartments. The high value of 500 nm/s for GSK4027 indicates excellent passive membrane permeability [1].

Structure-Activity and Selectivity Relationships

The high selectivity of GSK4027 is attributed to its specific (R,R)-enantiomer configuration and molecular structure, which was optimized from a weakly potent starting point [2]. Its negative control, GSK4028 (the S,S-enantiomer), is structurally identical but pharmacologically inactive against PCAF/GCN5 and is essential for confirming that observed cellular phenotypes are due to on-target bromodomain inhibition [2] [4].

GSK4027 GSK4027 (R,R-enantiomer) PCAF High Affinity (Ki = 1.4 nM) GSK4027->PCAF GCN5 High Affinity (Ki = 1.4 nM) GSK4027->GCN5 OffTargets No significant binding (<3 µM in 53 assays) GSK4027->OffTargets >70-fold selective GSK4028 GSK4028 (S,S-enantiomer) Inactive No Activity (Negative Control) GSK4028->Inactive

Application Notes for Researchers

  • Probe and Control Use: Always use GSK4027 in parallel with its enantiomeric negative control, GSK4028, to confirm that any observed biological effects are specific to PCAF/GCN5 bromodomain inhibition and not caused by off-target effects [2] [4].
  • Solubility and Storage: GSK4027 is soluble in DMSO (up to 50 mg/mL). Stock solutions should be aliquoted and stored at -80°C to prevent loss of potency from repeated freeze-thaw cycles [1] [3].
  • Cellular Assay Interpretation: The excellent correlation between its high biochemical potency (Ki = 1.4 nM), high artificial membrane permeability (500 nm/s), and potent cellular activity (IC50 = 60 nM) makes GSK4027 a high-quality tool for probing PCAF/GCN5 biology in cells [1] [2].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies or data points, please feel free to ask.

References

GSK4027 experimental protocols from reference papers

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profiling Data for GSK4027

The table below summarizes key biochemical and cellular characterization data for GSK4027:

Assay Type Assay Description Target Result (IC₅₀/Kᵢ) Citation
Biochemical Assay Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [1] PCAF Bromodomain pIC₅₀ = 7.4 ± 0.11 (IC₅₀ ≈ 40 nM) [1] [2]
Biochemical Assay BROMOscan (Selectivity Panel) [2] PCAF Bromodomain Kᵢ = 1.4 nM [2]
Biochemical Assay BROMOscan (Selectivity Panel) [2] GCN5 Bromodomain Kᵢ = 1.4 nM [2]
Cellular Assay NanoBRET (Target Engagement in HEK293 cells) [1] [2] Full-length PCAF IC₅₀ = 60 nM [1] [2]

Selectivity Profile: GSK4027 demonstrates exceptional selectivity, with >18,000-fold selectivity over the BET bromodomain family and ≥70-fold selectivity over other non-BET bromodomains like BRPF1, BRPF3, and BRD1 in the BROMOscan panel [2]. An extended cross-screen against 53 non-bromodomain targets revealed no significant off-target binding below 3 µM [2].


Detailed Experimental Protocols

TR-FRET Binding Competition Assay

This protocol measures the ability of GSK4027 to compete with a fluorescent tracer for binding to the bromodomain in a cell-free system [1] [2].

  • Principle: A fluorescently labeled bromodomain ligand binds to the protein, bringing the fluorophore close to an antibody-bound terbium cryptate donor, enabling FRET. A test compound displaces the tracer, reducing FRET signal.
  • Materials:
    • Recombinant, truncated PCAF or GCN5 bromodomain protein.
    • GSK4027 and negative control (GSK4028) in DMSO.
    • TR-FRET assay kit (e.g., LanthaScreen from Thermo Fisher).
    • Fluorescently tagged pan-bromodomain ligand (e.g., biotinylated-BET bromodomain ligand).
    • Streptavidin-conjugated Terbium or Eu-chelate.
    • Low-volume 384-well assay plates.
    • Plate reader capable of TR-FRET measurements.
  • Procedure:
    • Sample Preparation: Serially dilute GSK4027 in DMSO, then dilute further in TR-FRET assay buffer.
    • Reaction Setup: In each well, combine:
      • Bromodomain protein (final concentration ~10-50 nM).
      • Fluorescent tracer (at/near its Kd concentration).
      • Varying concentrations of GSK4027 or control.
    • Incubation: Allow the competition reaction to proceed at room temperature for 30-60 minutes.
    • Detection: Add the streptavidin-conjugated donor and incubate for another 30 minutes.
    • Reading: Measure the time-resolved FRET signal (e.g., excitation ~340 nm, emission ~495 nm (Donor) and ~520 nm (Acceptor)).
    • Data Analysis: Plot the dose-response curve of the FRET ratio (Acceptor/Donor emission) versus the log of the compound concentration. Calculate the IC₅₀ using a four-parameter logistic fit.

The following diagram illustrates the core principle of the TR-FRET competitive binding assay:

G Donor Terbium Donor Protein Bromodomain Protein Donor->Protein  Antibody Link   Tracer Fluorescent Tracer Protein->Tracer  Binds   FRET FRET Signal ON Tracer->FRET COMP Unlabeled Compound (e.g., GSK4027) COMP->Tracer  Competes With   NoFRET FRET Signal OFF COMP->NoFRET

BROMOscan Selectivity Profiling

This protocol uses a high-throughput competitive binding assay to comprehensively evaluate the selectivity of GSK4027 across the human bromodome [2] [3].

  • Principle: Bromodomains are immobilized on streptavidin-coated beads. A test compound competes with a biotinylated, tight-binding ligand for the bromodomain's binding pocket. The amount of bound biotinylated ligand is quantified to determine the compound's affinity.
  • Materials:
    • BROMOscan panel (DiscoverX/Eurofins).
    • GSK4027 in DMSO.
    • Assay plates and buffer provided in the kit.
  • Procedure (Standardized Service):
    • Submission: Submit GSK4027 to a facility offering the BROMOscan service.
    • Testing: The service provider conducts the following:
      • Incubates a single concentration (e.g., 1 or 10 µM) or a dilution series of GSK4027 with each bromodomain in the panel.
      • Adds a fixed concentration of the proprietary biotinylated ligand.
      • Uses streptavidin-coated beads to capture the bromodomain-ligand complexes.
      • Quantifies binding using qPCR or a similar method.
    • Data Output: The provider returns a dataset of percentage control values and/or Kᵢ values for GSK4027 against each bromodomain tested.
Cellular Target Engagement (NanoBRET Assay)

This protocol confirms that GSK4027 engages its intended target inside live cells [1] [2].

  • Principle: Full-length PCAF is fused to NanoLuc luciferase (energy donor), and a histone H3.3 substrate is fused to HaloTag (acceptor). If the proteins interact, BRET occurs. A cell-permeable binder displaces H3.3, reducing BRET.
  • Materials:
    • HEK293 cells.
    • Plasmids: PCAF-NanoLuc and HaloTag-H3.3.
    • GSK4027 and negative control in DMSO.
    • HaloTag NanoBRET 618 ligand (Promega).
    • NanoGlo Luciferase Substrate (Promega).
    • 96-well cell culture plates.
    • Plate reader capable of measuring BRET.
  • Procedure:
    • Cell Transfection: Transfect HEK293 cells with the PCAF-NanoLuc and HaloTag-H3.3 plasmids.
    • Ligand Loading: ~20 hours post-transfection, add the cell-permeable HaloTag 618 ligand to label the H3.3 substrate.
    • Compound Treatment: Serially dilute GSK4027 in culture medium and add to the cells. Incubate for a defined period (e.g., 18 hours) [1].
    • Signal Measurement: Add the NanoLuc substrate. Measure luminescence at two wavelengths: ~450 nm (Donor) and ~610 nm (Acceptor).
    • Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). Plot the dose-response curve and calculate the IC₅₀ for cellular target engagement.

The cellular NanoBRET workflow for measuring intracellular target engagement is summarized below:

G Step1 1. Transfect Cells with PCAF-NanoLuc & HaloTag-H3.3 Step2 2. Label H3.3 with Cell-Permeable HaloTag Ligand Step1->Step2 Step3 3. Treat with GSK4027 (18 hrs) Step2->Step3 Step4 4. Add Luciferase Substrate and Measure BRET Step3->Step4


Key Application Notes

  • Use the Negative Control: Always include the enantiomeric negative control GSK4028 in experiments. Observed phenotypic effects with GSK4027 that are not replicated by GSK4028 are likely due to specific PCAF/GCN5 bromodomain inhibition [2].
  • Solubility and Handling: GSK4027 is highly soluble in DMSO (up to 50 mg/mL) [1]. Use freshly opened DMSO for stock solutions to avoid water absorption, which can affect solubility. For cellular assays, ensure final DMSO concentrations are well-tolerated by cells (typically ≤0.1%).
  • Cellular Health: No changes in cellular health parameters (mitochondrial integrity, nuclear size, membrane permeability) were observed at concentrations up to 200 µM, indicating a wide therapeutic window for in vitro studies [2].
  • Crystallography: The co-crystal structure of GSK4027 with GCN5 is available in the Protein Data Bank (PDB ID: 5MLJ). This structure is an invaluable resource for understanding binding interactions and guiding further chemistry efforts [2].

Conclusion

GSK4027 is a well-characterized, highly potent, and selective chemical probe for the PCAF and GCN5 bromodomains. The detailed experimental protocols and quantitative data provided here offer researchers a solid foundation for employing this tool to elucidate the biological roles of these epigenetic readers in health and disease. Its high cellular activity and selectivity make it particularly suited for investigating complex phenotypic outcomes in relevant disease models.

References

GSK4027 solubility issues DMSO concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the stock solubility of GSK4027 in DMSO? GSK4027 can be dissolved in DMSO to a concentration of 50 mg/mL (132.53 mM) [1]. This is typically sufficient for creating a high-concentration stock solution for most experimental applications.

  • Why is my compound precipitating when added to the aqueous assay buffer? Compound precipitation is a common challenge when moving from a pure DMSO stock to an aqueous biological assay buffer. This can lead to inaccurate concentration readings and cause false positives or negatives in biological data [2] [3]. The key is to ensure the final DMSO concentration in your assay is low enough to maintain compound solubility and not interfere with the biological system, but high enough to prevent precipitation [2].

  • Can DMSO affect my target protein? Yes, this is a critical consideration. While DMSO is a standard solvent, it can interact with proteins. For example, a study on the Nerve Growth Factor (hNGF) showed that DMSO can bind to the protein with low affinity, though it did not cause significant conformational changes or affect receptor binding at lower concentrations [4]. The effects are protein-dependent, so it's important to be aware of this potential interference in binding studies [4].

Troubleshooting Guide: Managing Solubility and DMSO

Problem: Compound Precipitation in Assay Buffer

Potential Causes and Solutions:

  • Cause: Intermediate Aqueous Dilution Creating an intermediate dilution in water or buffer before adding it to the final assay is a major cause of precipitation, as the compound rapidly comes out of solution [2].
  • Solution: Direct DMSO Dilution Perform serial dilutions of your compound in 100% DMSO. Then, add a very small volume of these DMSO stocks directly to your assay media, ensuring the final DMSO concentration is optimized and well-tolerated [2]. The workflow below contrasts problematic and recommended practices.

Start High-concentration GSK4027 in DMSO P1 Intermediate Dilution in Aqueous Buffer Start->P1 R1 Serial Dilution in DMSO Start->R1 P2 Compound Precipitation P1->P2 P3 Inaccurate Assay Results P2->P3 R2 Direct Addition to Assay R1->R2 R3 Compound in Solution R2->R3 R4 Reliable Assay Data R3->R4

  • Cause: Excessively High Final Compound Concentration You may be attempting to test a concentration that exceeds the compound's solubility limit in the aqueous buffer [2].
  • Solution: Screen at Lower Concentrations Redesign your experiment to test a range of lower final compound concentrations. The goal is to find a concentration where the compound remains soluble while still eliciting a biological effect [2].
Problem: Optimizing Final DMSO Concentration

Recommended Strategy: A general best practice is to add the DMSO stock in low volumes directly to the assay media to keep the final DMSO concentration as low as possible, typically between 0.1% and 1%, while verifying that this concentration does not cause precipitation or cellular toxicity [2]. The exact maximum tolerable level can vary by cell type or assay system, so a pilot experiment to confirm is highly recommended.

Experimental Data and Protocols

GSK4027 Solubility and Stock Preparation

The table below summarizes key physicochemical and handling information for GSK4027.

Parameter Value Description / Method
Molecular Weight 377.28 g/mol [1]
Solubility in DMSO 50 mg/mL (132.53 mM) Stock solution concentration [1]
Stock Solution Prep Dissolve in DMSO with ultrasonic assistance Recommended for solid compound [1]
Storage Conditions -80°C for 2 years; -20°C for 1 year Aliquot to avoid repeated freeze-thaw cycles [1]
General Protocol for Testing Compound Solubility

This protocol outlines a general strategy for assessing compound solubility in your specific assay buffer, adapted from best practices in the field [2].

  • Preparation: Create a concentrated stock solution of your compound in 100% DMSO (as done with GSK4027).
  • Spiking: Add a small volume of the DMSO stock (e.g., 0.5-1 µL) to a larger volume of your assay buffer (e.g., 1 mL) while gently vortexing. This mimics the final experimental conditions.
  • Visual Inspection: Immediately inspect the solution for cloudiness or fine particles, which indicate precipitation.
  • Incubation: Allow the solution to stand for the duration of your typical experiment (e.g., 1-2 hours) and re-inspect.
  • Quantification (Optional but Recommended): Use analytical techniques like LC-MS or UV spectroscopy to measure the actual dissolved compound concentration in the buffer after filtering away any precipitates [2]. This confirms the working concentration.

Experimental Design Workflow

To ensure reliable results, follow a systematic workflow from stock preparation to assay execution.

Step1 1. Prepare Stock in DMSO (50 mg/mL for GSK4027) Step2 2. Create Serial Dilutions in DMSO Step1->Step2 Step3 3. Test Final DMSO % in Assay Buffer Step2->Step3 Step4 4. Visually Check for Precipitation Step3->Step4 Step5 5. Proceed with Assay Using Validated Conditions Step4->Step5

References

GSK4027 cellular potency enhancement strategies

Author: Smolecule Technical Support Team. Date: February 2026

GSK4027: Core Properties & Cellular Potency

The table below summarizes the key quantitative data for GSK4027, which is essential for understanding its baseline activity in cellular systems [1] [2].

Property Value Assay/Method
Cellular IC₅₀ (PCAF) 60 nM NanoBRET (Displacement of Halo-tagged histone H3.3 from NanoLuc-tagged full-length PCAF in HEK293 cells) [1] [2].
Biochemical Kᵢ (PCAF) 1.4 nM BROMOscan [1].
Biochemical Kᵢ (GCN5) 1.4 nM BROMOscan [1].
Biochemical IC₅₀ (PCAF) 40 nM TR-FRET binding competition assay [1].
Selectivity (vs. BET) ≥18,000-fold BROMOscan [3] [1].
Membrane Permeability 500 nm/s Artificial membrane permeability assay [2].

Experimental Protocols for Verification

Before attempting to enhance potency, it is crucial to verify that the compound is working as expected in your specific cellular model. Here are detailed methodologies for key experiments.

Protocol 1: Assessing Cellular Target Engagement via NanoBRET

This protocol, adapted from the literature, measures the displacement of GSK4027 from its bromodomain target in cells [1] [2].

  • 1. Cell Line: HEK293 cells.
  • 2. Transfection: Express a construct of full-length human PCAF fused to NanoLuc luciferase.
  • 3. Compound Treatment:
    • Prepare a dilution series of GSK4027 in DMSO. Include a negative control (DMSO only) and the enantiomeric negative control compound GSK4028.
    • Treat cells with the compounds for 18 hours.
  • 4. Detection:
    • Add a cell-permeable HaloTag ligand fused to a fluorescent dye.
    • If GSK4027 engages the PCAF bromodomain, it will displace the fluorescent ligand, leading to a decrease in the BRET signal.
  • 5. Data Analysis: Measure the luminescence and fluorescence to calculate the BRET ratio. Plot the ratio against the compound concentration to determine the IC₅₀ value.
Protocol 2: Evaluating Specificity using BROMOscan

To confirm that any observed phenotypic effects are due to PCAF/GCN5 inhibition and not off-target effects, a broad selectivity panel is recommended [1] [4].

  • 1. Method: This is a high-throughput, commercial binding assay performed by specialized vendors (e.g., DiscoverX).
  • 2. Procedure: The assay measures the ability of GSK4027 to compete with a immobilized ligand for binding to a wide array of bromodomains.
  • 3. Output: The result is a comprehensive selectivity profile, reported as Kd values, across dozens of human bromodomains. This confirms the ≥18,000-fold selectivity over BET bromodomains and ≥70-fold selectivity over other non-BET family members [1].

Potential Pathways for Potency Enhancement

The following diagram illustrates a strategic framework for investigating GSK4027 potency enhancement, based on general principles in chemical probe optimization.

G Start GSK4027 Potency Enhancement Strat1 Optimize Cellular Uptake Start->Strat1 Strat2 Explore Targeted Protein Degradation (TPD) Start->Strat2 Strat3 Investigate Combination Therapies Start->Strat3 Sub1_1 Modify logP/ Solubility Strat1->Sub1_1 Sub2_1 Design PROTAC molecule Strat2->Sub2_1 Sub3_1 Combine with other epigenetic inhibitors Strat3->Sub3_1 Sub3_2 Test under metabolic stress (e.g., glucose deprivation) Strat3->Sub3_2 Sub1_2 Assess membrane permeability Sub2_2 Link GSK4027 to E3 ligase ligand Sub2_1->Sub2_2 Sub2_3 Validate degradation via Western Blot Sub2_2->Sub2_3

Frequently Asked Questions (FAQs)

Q1: The cellular activity (IC₅₀ = 60 nM) of GSK4027 is much weaker than its biochemical affinity (Kᵢ = 1.4 nM). Is this normal? A1: Yes, this is a common observation. The drop in potency from biochemical to cellular assays can be attributed to factors like cell permeability, efflux by transport proteins, and competition with high endogenous levels of acetylated histones in the cellular environment. The maintained nanomolar cellular potency is still considered excellent [1] [2].

Q2: What is the purpose of the negative control GSK4028? A2: GSK4028 is the enantiomer (mirror-image molecule) of GSK4027 and has significantly lower affinity for the PCAF/GCN5 bromodomain. It is essential to use this control in all experiments to confirm that any observed phenotypic effects are due to specific target engagement and not off-target or non-specific effects of the compound's chemical structure [3] [1].

Q3: Are there any known cytotoxic effects of GSK4027 I should be concerned about? A3: According to profiling data, GSK4027 showed no changes in cellular health assays (measuring mitochondrial integrity, nuclear size, and membrane permeability) at concentrations up to 200 µM, which is far above its typical working concentration. This suggests it has a good cytotoxicity profile for cellular studies [1].

Troubleshooting Common Experimental Issues

Problem Potential Cause Solution
No cellular activity at published IC₅₀ Poor solubility/aggregation in media. Freshly prepare stock solutions in DMSO and ensure final DMSO concentration is low (e.g., <0.1%).
Rapid metabolism or degradation in cells. Use a shorter compound treatment time or try adding a cytochrome P450 inhibitor.
High background in NanoBRET assay Non-specific binding or incorrect ligand concentration. Optimize the concentration of the HaloTag fluorescent ligand and include a control with untransfected cells.
Inconsistent results between experiments Cell passage number too high or variable transfection efficiency. Use low-passage cells and standardize transfection protocols. Always include the control compound GSK4028 in every run.
Unexpected phenotypic effects Off-target toxicity or non-specific binding. Run the selectivity control GSK4028. Perform a broad cytotoxicity assay and consider running a BROMOscan panel to check for unexpected off-target activity [4].

References

GSK4027 off-target effects bromodomain family selectivity

Author: Smolecule Technical Support Team. Date: February 2026

GSK4027 Off-Target Bromodomain Binding Profile

The following table summarizes the primary off-targets of GSK4027, as identified in a BROMOscan selectivity panel. The data shows that while GSK4027 is highly selective for its primary targets, it does exhibit weaker, measurable affinity for a small number of other bromodomains [1] [2].

Table 1: Quantified Off-Target Affinity of GSK4027 (BROMOscan Data)

Bromodomain Target Protein Name Affinity (Ki) Selectivity Window vs. PCAF/GCN5
PCAF/GCN5 KAT2B / KAT2A 1.4 nM (for both) (Primary Target)
BRPF3 Bromodomain PHD Finger Transcription Factor 100 nM ~70-fold
BRD1 Bromodomain Containing 1 110 nM ~80-fold
FALZ BAZ1A; Bromodomain Adjacent To Zinc Finger Domain 1A 130 nM ~90-fold
BRPF1 Bromodomain PHD Finger Transcription Factor 140 nM ~100-fold

The relationship between GSK4027 and its primary and off-target bromodomains can be visualized as follows:

hierarchy GSK4027 GSK4027 Primary Targets Primary Targets GSK4027->Primary Targets  High Affinity (Ki 1.4 nM) Off-Targets Off-Targets GSK4027->Off-Targets  Weaker Affinity (Ki 100-140 nM) PCAF (KAT2B) PCAF (KAT2B) Primary Targets->PCAF (KAT2B) GCN5 (KAT2A) GCN5 (KAT2A) Primary Targets->GCN5 (KAT2A) BRPF3 (Ki 100 nM) BRPF3 (Ki 100 nM) Off-Targets->BRPF3 (Ki 100 nM) BRD1 (Ki 110 nM) BRD1 (Ki 110 nM) Off-Targets->BRD1 (Ki 110 nM) FALZ (BAZ1A) (Ki 130 nM) FALZ (BAZ1A) (Ki 130 nM) Off-Targets->FALZ (BAZ1A) (Ki 130 nM) BRPF1 (Ki 140 nM) BRPF1 (Ki 140 nM) Off-Targets->BRPF1 (Ki 140 nM) Interpret phenotypic results with caution Interpret phenotypic results with caution Off-Targets->Interpret phenotypic results with caution  Potential for Use GSK4028 as a negative control Use GSK4028 as a negative control Interpret phenotypic results with caution->Use GSK4028 as a negative control Consider orthogonal assays (e.g., genetic knockdown) Consider orthogonal assays (e.g., genetic knockdown) Interpret phenotypic results with caution->Consider orthogonal assays (e.g., genetic knockdown) Be mindful of high compound concentrations Be mindful of high compound concentrations Interpret phenotypic results with caution->Be mindful of high compound concentrations

Fig. 1: The binding relationship of GSK4027 and key experimental considerations. While it potently inhibits its primary targets PCAF and GCN5, researchers should be aware of its weaker off-targets when interpreting results.

Key Experimental Protocols for Validation

To ensure your results are driven by on-target activity, the following experimental details are critical.

1. Cellular Target Engagement (NanoBRET Assay) This protocol measures the ability of GSK4027 to displace the natural histone ligand from full-length PCAF in living cells, confirming its cellular potency [3].

  • Cell Line: HEK293 cells.
  • Constructs:
    • NanoLuc-tagged PCAF: Express full-length human PCAF fused to NanoLuc luciferase.
    • Halo-tagged Histone H3.3: Express histone H3.3 fused to a HaloTag.
  • Assay Principle: The proximity of the PCAF-NanoLuc and H3.3-HaloTag generates a BRET (Bioluminescence Resonance Energy Transfer) signal. A compound that disrupts the interaction between PCAF and the histone will reduce this signal.
  • Procedure:
    • Co-transfect cells with the NanoLuc-PCAF and HaloTag-H3.3 constructs.
    • Incubate with the HaloTag substrate to label the histone.
    • Treat cells with a dose range of GSK4027 (or its negative control, GSK4028).
    • Incubate for 18 hours.
    • Measure the BRET signal. The reported IC₅₀ for GSK4027 in this assay is 60 nM [4] [3].

2. Confirming Selectivity in Your System The BROMOscan data provides a broad selectivity profile. For critical experiments, you can further validate this selectivity using cellular models.

  • Use the Negative Control: Always include the inactive enantiomer GSK4028 in your experiments [4] [2]. Any phenotypic effects observed with GSK4027 that are not seen with GSK4028 at the same concentration are more likely to be on-target.
  • Assess Viability: GSK4027 has been shown to be non-cytotoxic up to 200 µM in cellular health assays, which provides a very wide window to rule out general toxicity confounding your results [1].

Frequently Asked Questions (FAQs)

Q1: At what concentration should I use GSK4027 to minimize off-target effects? It is recommended to use GSK4027 at the lowest effective concentration. Based on the cellular NanoBRET IC₅₀ of 60 nM, low nanomolar to low micromolar concentrations are typically sufficient for on-target engagement. Avoid high micromolar concentrations, as this increases the risk of engaging the lower-affinity off-targets like BRPF3 and BRD1 [1] [2].

Q2: Can I use GSK4027 to distinguish between PCAF and GCN5 specific functions? No. GSK4027 is equipotent against the bromodomains of both PCAF (KAT2B) and GCN5 (KAT2A). Therefore, phenotypic changes cannot be attributed to one protein over the other. Genetic approaches (e.g., siRNA) are required to deconvolve their individual roles [2].

Q3: Are there any non-bromodomain off-targets I should be concerned about? According to a broad cross-screening panel against 53 biochemical and phenotypic assays, GSK4027 did not show any significant off-target binding below 3 µM. This indicates a clean profile against many other common target classes, though it is not an exhaustive test of all human proteins [1] [2].

References

GSK4027 negative control GSK4028 enantiomeric comparison

Author: Smolecule Technical Support Team. Date: February 2026

GSK4027 & GSK4028: Basic Information

GSK4027 is a potent, cell-penetrant, and selective chemical probe designed to inhibit the bromodomains of two related epigenetic proteins: p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A) [1] [2]. GSK4028 is its enantiomeric negative control compound. The key difference is that while GSK4027 is pharmacologically active and binds the target bromodomains, GSK4028 is inactive due to its different three-dimensional structure, helping you rule out off-target effects in your experiments [1] [2].

Biochemical and Cellular Profiling Data

The table below summarizes the core quantitative data for GSK4027, which demonstrates its high potency and selectivity.

Parameter Details
Primary Targets PCAF (KAT2B) & GCN5 (KAT2A) bromodomains [3] [1]
Biochemical Potency (Ki) 1.4 nM for both PCAF and GCN5 (BROMOscan assay) [3] [1]
Biochemical Potency (IC₅₀) 40 nM for PCAF (TR-FRET assay) [1]
Cellular Potency (IC₅₀) 60 nM (NanoBRET target engagement in HEK293 cells) [3] [1]
Key Selectivity >18,000-fold selective over BET family (e.g., BRD4); >70-fold selective over other bromodomains like BRPF1, BRPF3 [3] [1] [2]
Cellular Permeability High (500 nm/s in an artificial membrane permeability assay) [4]
Cytotoxicity Non-cytotoxic up to 200 µM (assessed by mitochondrial integrity, nuclear size, and membrane permeability) [1]

Experimental Protocols for Assay Validation

Here are methodologies for key experiments that validate the probe's function, as cited in the literature.

Biochemical Binding Assay (TR-FRET)

This protocol measures the direct binding of the compound to the PCAF bromodomain in a cell-free system [1] [4].

  • Assay Type: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
  • Key Reagents: Truncated PCAF bromodomain protein and a fluorescently tagged bromodomain ligand.
  • Procedure: The compound (GSK4027) or control (GSK4028) is titrated into a mixture containing the PCAF protein and the fluorescent ligand. Displacement of the ligand by the compound is measured by a reduction in TR-FRET signal.
  • Expected Outcome: GSK4027 should show potent, dose-dependent inhibition with an IC₅₀ of approximately 40 nM. GSK4028 should show no significant activity, confirming its role as a negative control.
Cellular Target Engagement (NanoBRET)

This protocol confirms that GSK4027 can engage its intended target in a live cellular context [3] [1].

  • Assay Type: NanoLuc Binary Technology Resonance Energy Transfer (NanoBRET).
  • Cell Line: HEK293 cells.
  • Engineering: Cells are engineered to express two fusion proteins:
    • Full-length PCAF tagged with NanoLuc (a bright luminescent protein).
    • Histone H3.3 tagged with a HaloTag.
  • Principle: In untreated cells, the PCAF-NanoLuc protein binds to the HaloTag-H3.3 histone, bringing the NanoLuc and HaloTag into close proximity. When a HaloTag ligand is added, a BRET signal occurs. If GSK4027 successfully enters the cell and binds the PCAF bromodomain, it disrupts this interaction, reducing the BRET signal.
  • Procedure: Treat cells with a titration of GSK4027 or GSK4028. Measure the resulting BRET signal.
  • Expected Outcome: GSK4027 will displace full-length PCAF from histone H3.3 with a cellular IC₅₀ of approximately 60 nM. GSK4028 should show minimal displacement, validating its inactivity in cells.

Biological Context of PCAF/GCN5 Inhibition

The following diagram illustrates the signaling pathway regulated by PCAF/GCN5, which GSK4027 inhibits, and its role in cancer stem cell biology as identified in recent research [5].

gsk_pathway GCN5/PCAF in WNT Signaling & Cancer Stemness KRAS_Mutation KRAS Mutation E2F1_E2F4 E2F1/E2F4 (Activators) KRAS_Mutation->E2F1_E2F4 Deregulates GCN5 GCN5/PCAF (KAT2A/KAT2B) E2F1_E2F4->GCN5 Induce pRb_RBL2 pRb/RBL2 (Repressors) pRb_RBL2->GCN5 Repress WNT_Genes WNT Target Genes GCN5->WNT_Genes Acetylates H3K9 on Promoters/Enhancers CSC_Properties Cancer Stem Cell (CSC) Self-renewal, Chemoresistance WNT_Genes->CSC_Properties Secretion of WNT Ligands (e.g., WNT7A)

Troubleshooting Common Experimental Issues

  • Unexpected cellular toxicity at low concentrations: The probe is documented as non-cytotoxic up to 200 µM [1]. If you observe toxicity at lower concentrations, it is likely due to off-target effects. Solution: Always run parallel experiments with the negative control GSK4028. If toxicity is seen with GSK4027 but not with GSK4028, it may be target-related. If both cause toxicity, the effect is likely non-specific and not related to PCAF/GCN5 inhibition.

  • Weak cellular phenotype despite potent biochemical binding: A common issue is a drop-off between biochemical and cellular potency. Solution: First, verify your experimental system using the NanoBRET cellular target engagement assay as a positive control to confirm the probe is working in your cells [3]. Ensure you are using a sufficiently high concentration; a starting point of 1-10 µM is often used to observe phenotypes, given the measured cellular IC₅₀ of 60 nM.

References

GSK4027 cytotoxicity mitochondrial integrity assessment

Author: Smolecule Technical Support Team. Date: February 2026

GSK4027 Cytotoxicity and Mitochondrial Integrity

The quantitative data below summarizes findings from publicly available probe reports for GSK4027.

Cell Line / Assay Type Measured Parameter Result Citation
HEK293 (NanoBRET assay) Cellular potency (IC₅₀) 60 nM [1] [2]
Cellular health assay Mitochondrial integrity, nuclear size, membrane permeability No changes observed up to 200 µM [1]

The data suggests that GSK4027 exhibits no significant cytotoxicity or detrimental effects on mitochondrial integrity at concentrations vastly exceeding its bioactive IC₅₀, indicating a wide therapeutic window for research use [1].

Experimental Protocols for Mitochondrial Assessment

Here are detailed methodologies for assessing mitochondrial membrane potential (MMP), a key indicator of mitochondrial health and early marker of toxicity.

MMP Assay Using JC-10 Dye [3]

This protocol is based on a genetically modified HepaRG cell line, which is highly metabolically active and recommended for toxicity testing.

  • Principle: The cationic JC-10 dye accumulates in energized mitochondria. At high MMP, it forms aggregates (red fluorescence); at low MMP, it remains monomeric (green fluorescence). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
  • Procedure:
    • Cell Culture: Plate cells in appropriate growth media.
    • Compound Treatment: Treat cells with GSK4027 and controls. It is critical to test compounds in galactose-supplemented media in addition to high-glucose media to avoid masking mitochondrial effects (the Crabtree effect) [3].
    • Staining: Incubate cells with JC-10 dye for the recommended time.
    • Positive Control: Include a well with an uncoupler like FCCP (e.g., 1-10 µM) to induce mitochondrial depolarization [3].
    • Analysis: Measure fluorescence using a plate reader or automated imager with TRITC (red) and FITC (green) channels. Calculate the ratio of red to green fluorescence.
MMP Assay Using MitoTracker Dyes and Automated Imaging [4]

This protocol uses MitoTracker Orange, which accumulates in mitochondria based on membrane potential.

  • Principle: The intensity of MitoTracker staining is dependent on MMP. A loss of potential leads to reduced dye accumulation and fluorescence.
  • Procedure:
    • Cell Seeding: Seed U2OS cells (or your cell line of choice) in a 384-well microplate.
    • Compound Treatment: Treat cells with GSK4027 for a short duration (e.g., 60 minutes). A dilution series is recommended to assess concentration dependence.
    • Staining: Stain cells with a mix of MitoTracker Orange (e.g., 0.1 µM) and a nuclear stain like Hoechst 33342 (e.g., 6 µM) for 30 minutes at 37°C.
    • Imaging and Analysis: Image live or fixed cells using an automated imaging system. Use predefined analysis protocols to quantify parameters like:
      • Total number of mitochondria (granules) per cell
      • Total granule area per cell
      • Average granule integrated intensity [4]

General Workflow for Mitochondrial Toxicity Screening

The following diagram outlines a logical workflow for a thorough assessment of a compound's effects on mitochondria, integrating multiple methods.

G start Start: Compound Treatment assay1 MMP Assay (JC-10, MitoTracker) start->assay1 assay2 Cell Viability Assay start->assay2 assay3 Mitochondrial Morphology Analysis start->assay3 assay4 Cell Metabolism Assay (e.g., Seahorse) start->assay4 interpret Data Integration & Interpretation assay1->interpret assay2->interpret assay3->interpret assay4->interpret

Frequently Asked Questions

Q1: My assay shows no cytotoxicity in high-glucose media, but I suspect mitochondrial toxicity. What should I do? A1: This is a classic sign of the Crabtree effect, where high glucose media masks mitochondrial damage by allowing cells to rely on glycolysis [3]. Repeat your cytotoxicity and MMP assays in media where glucose is replaced with galactose. Galactose forces cells to depend on mitochondrial oxidative phosphorylation, making the assay more sensitive to mitochondrial toxicants [3].

Q2: My positive control (e.g., FCCP) is not working in the MMP assay. What could be wrong? A2:

  • Concentration: Confirm you are using an appropriate concentration (e.g., 1-50 µM for FCCP or CCCP). Test a range of concentrations to establish a reliable working dose for your specific cell type [3] [4].
  • Dye and Staining: Ensure the dye is fresh and stored correctly. Verify that staining is performed at 37°C without CO₂, and that the incubation time is sufficient for dye accumulation.
  • Cell Line: Be aware that highly proliferative, glycolytic cell lines may be less sensitive. Consider using more metabolically active cells like HepaRG for toxicity testing [3].

Q3: Besides MMP, what other parameters can I measure for a comprehensive mitochondrial assessment? A3: An integrated workflow is recommended for a full picture of mitochondrial health [5] [6]. Key parameters to consider are:

  • Morphology and Dynamics: Assess mitochondrial fission/fusion balance by measuring protein levels of DRP1, MFN1/2, and OPA1, or by analyzing network structure via imaging [5] [6].
  • Function and Metabolism: Measure cellular metabolism in real-time using a Seahorse Analyzer to report Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) [6].
  • Mitophagy: Monitor the clearance of damaged mitochondria via autophagy using markers like LC3-II and p62, or fluorescent reporters like mt-Keima [6].

Key Takeaways for Your Technical Center

  • Prioritize Metabolically Relevant Conditions: For reliable mitochondrial toxicity assessment, conduct experiments in galactose media in addition to standard high-glucose conditions [3]
  • Employ Multiple Assay Formats: Combine MMP assays with cell viability readouts and morphological analysis for a robust dataset [3] [4] [6]
  • Use Sensitive Cell Models: Consider using metabolically competent cell lines like HepaRG for more predictive toxicity screening [3]

References

GSK4027 batch variability quality control purity ≥98%

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Profile & Key Data

The quantitative data for GSK4027 from published literature is summarized in the table below for easy reference.

Assay Type Target Value (IC₅₀ / Kᵢ) Experimental Details Source
TR-FRET Binding Assay PCAF Bromodomain IC₅₀ = 40 nM Competition assay using a truncated PCAF bromodomain and a fluorescent ligand. [1]
BROMOscan Assay PCAF Bromodomain Kᵢ = 1.4 nM High-throughput binding assay. [1]
BROMOscan Assay GCN5 Bromodomain Kᵢ = 1.4 nM High-throughput binding assay. [1]
Cellular NanoBRET Assay Full-length PCAF in HEK293 cells IC₅₀ = 60 nM Displacement of NanoLuc-tagged full-length PCAF from Halo-tagged histone H3.3 after 18 hours. [1] [2]
Selectivity (BROMOscan) BRD4 BD1 & BRD9 pIC₅₀ <4.3 & 5.1 Demonstrates high selectivity over these and other bromodomains. [2]

Experimental Protocols

Here are detailed methodologies for key experiments cited in the data.

Protocol 1: TR-FRET Binding Assay (Biochemical Potency) This protocol measures the direct displacement of a fluorescent tracer by GSK4027 from the PCAF bromodomain [1].

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
  • Materials:
    • Truncated PCAF bromodomain protein.
    • GSK4027 and control compounds (e.g., GSK4028, the negative control).
    • A fluorescently tagged bromodomain ligand (Tracer).
    • TR-FRET buffer.
    • A plate reader capable of TR-FRET detection.
  • Procedure:
    • Prepare a dilution series of GSK4027 in a low-volume assay plate.
    • Add the PCAF bromodomain and the fluorescent tracer to the wells.
    • Incubate the mixture to allow for binding equilibrium.
    • Measure the TR-FRET signal. The signal decreases as the test compound displaces the tracer.
    • Plot the signal inhibition against the compound concentration to calculate the IC₅₀ value.

Protocol 2: Cellular NanoBRET Target Engagement This protocol confirms that GSK4027 engages its target in a live-cell context [1] [2].

  • Principle: Bioluminescence Resonance Energy Transfer (BRET).
  • Materials:
    • HEK293 cells.
    • Vectors for expression of:
      • NanoLuc-tagged full-length PCAF (Energy donor).
      • HaloTag-tagged histone H3.3 (Energy acceptor).
    • GSK4027 and control compounds.
    • NanoBRET substrate.
    • A plate reader capable of detecting BRET.
  • Procedure:
    • Co-transfect HEK293 cells with the NanoLuc-PCAF and HaloTag-H3.3 vectors.
    • Seed transfected cells into an assay plate.
    • Treat cells with a dilution series of GSK4027 for 18 hours.
    • Add the NanoBRET substrate to the culture medium.
    • Measure the BRET ratio. A decrease in the BRET signal indicates that GSK4027 is displacing the NanoLuc-PCAF from the HaloTag-H3.3 histone, confirming cellular target engagement.
    • Plot the BRET ratio against the compound concentration to calculate the cellular IC₅₀.

Troubleshooting Common Issues

  • Issue: Low Potency in Cellular Assays

    • Potential Cause: Reduced cell permeability or compound efflux.
    • Solution: Verify assay health controls. GSK4027 was optimized for cell penetration [3], but check cellular health and membrane integrity. Ensure proper DMSO concentration (typically ≤0.1%).
  • Issue: Inconsistent Results Between Batches

    • Potential Cause: Batch-to-batch variability or compound degradation.
    • Solution: Source GSK4027 from reputable suppliers. Upon receipt, confirm compound identity and purity (e.g., via HPLC). Adhere to storage recommendations: typically -20°C to -80°C in desiccated conditions, using freshly opened, anhydrous DMSO for stock solutions [2].

Frequently Asked Questions

  • What is the recommended negative control for GSK4027?

    • The enantiomeric compound GSK4028 is the designed negative control. It is structurally nearly identical but has significantly reduced affinity for the PCAF/GCN5 bromodomain and should be used to confirm that observed effects are on-target [3] [1].
  • What is the evidence for GSK4027's selectivity?

    • GSK4027 demonstrates ≥18,000-fold selectivity over the BET bromodomain family and ≥70-fold selectivity over other non-BET bromodomains in a broad BROMOscan panel. An internal cross-screening panel of 53 assays revealed no off-target binding below 3 µM [3] [1].
  • How should I store and handle GSK4027 stock solutions?

    • As a powder, store at -20°C. Prepare stock solutions in high-quality, anhydrous DMSO. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 2 years or -20°C for up to 1 year [2].

Biological Context of PCAF/GCN5

The following diagram illustrates the biological pathway involving PCAF/GCN5 and the mechanism of GSK4027, which is relevant for understanding its use in DNA damage research.

G DSB DNA Double-Strand Break (DSB) TIP60 TIP60 Complex DSB->TIP60 AcH4 Histone H4 Acetylation TIP60->AcH4 PCAF_GCN5 PCAF/GCN5 Bromodomain AcH4->PCAF_GCN5 Recognition Recruitment Recruitment of PCAF/GCN5 PCAF_GCN5->Recruitment DUB DUB Complex Recruitment->DUB H2B_Mod H2B Deubiquitylation/ Acetylation Switch DUB->H2B_Mod HR_Repair Homologous Recombination (HR) Repair H2B_Mod->HR_Repair GSK4027 GSK4027 Inhibition GSK4027->PCAF_GCN5 Blocks

Important Technical Notes

  • Purity and Sourcing: The search results do not specify a universal purity standard (e.g., ≥98%) for GSK4027. You should verify the Certificate of Analysis (CoA) provided by your commercial supplier for the specific purity of each batch [2].
  • Handling and Storage: Proper handling is critical for maintaining compound integrity. Using anhydrous DMSO and creating single-use aliquots are best practices to ensure experimental consistency.

References

GSK4027 storage conditions stability powder vs solution

Author: Smolecule Technical Support Team. Date: February 2026

Storage Conditions & Stability Data

The following table summarizes the official storage recommendations for GSK4027 to maintain its stability and purity [1] [2].

Form Temperature Stability Note
Powder -20°C 3 years Light yellow to yellow solid [1] [2].
Powder 4°C 2 years Light yellow to yellow solid [1] [2].
Solution (DMSO) -80°C 6 months Hygroscopic DMSO impacts solubility; use newly opened DMSO [1] [2].
Solution (DMSO) -20°C 1 month Hygroscopic DMSO impacts solubility; use newly opened DMSO [1] [2].

Key Note on Solvent: The solubility data is specifically for DMSO. The manufacturer states that "Hygroscopic DMSO has a significant impact on the solubility of product, please use newly opened DMSO" to prepare stock solutions [2]. For in vivo studies, formulations can be prepared using mixtures of DMSO, Tween 80, PEG300, and saline or corn oil [1].

Experimental Protocols from Literature

To support your experimental design, here are key methodologies used to characterize GSK4027. You can adapt these protocols for verifying compound activity in your own systems.

1. TR-FRET Binding Assay (Biochemical Activity) [1] This protocol measures direct binding to the PCAF bromodomain.

  • Step 1: Use a recombinant GST-tagged PCAF bromodomain (amino acids 719-832).
  • Step 2: Perform the assay in a 384-well plate format.
  • Step 3: Use a terbium-labeled anti-GST antibody and a fluorescein-labeled tracer to enable Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection.
  • Step 4: Treat with GSK4027 and calculate the IC50, which can be converted to pIC50 (-log IC50). The expected pIC50 for PCAF is 7.4 ± 0.11.

2. Cellular Target Engagement (NanoBRET Assay) [1] [3] This protocol confirms that GSK4027 engages its target in a live-cell context.

  • Step 1: Use HEK293 cells engineered to express NanoLuc-tagged full-length PCAF and Halo-tagged histone H3.3.
  • Step 2: Treat the cells with GSK4027 for a defined period (e.g., 1 to 18 hours).
  • Step 3: Measure the displacement of the NanoLuc-PCAF from Halo-H3.3 using NanoBRET technology.
  • Step 4: The expected IC50 in this cellular assay is approximately 60 nM (pIC50 7.2) [1] [3].

The diagram below illustrates the logical workflow of the Cellular NanoBRET Assay:

workflow Start Start NanoBRET Assay CellPrep Prepare HEK293 cells expressing NanoLuc-PCAF & Halo-H3.3 Start->CellPrep CompoundTreat Treat cells with GSK4027 CellPrep->CompoundTreat Incubate Incubate (e.g., 1-18 hours) CompoundTreat->Incubate Measure Measure BRET signal (Displacement of PCAF from H3.3) Incubate->Measure Analyze Analyze data (Expected IC50 ~60 nM) Measure->Analyze End Assay Complete Analyze->End

Frequently Asked Questions

What is the recommended solvent for preparing GSK4027 stock solutions? The manufacturer specifies DMSO for in vitro stock solutions, with a solubility of approximately 50 mg/mL (132.5 mM) [1] [2]. Always use fresh, anhydrous DMSO to minimize moisture-related degradation.

How should I handle GSK4027 if I need to ship it? The product is stable at room temperature for a few days during ordinary shipping and customs handling [1].

Is there a negative control compound for GSK4027? Yes, GSK4028 is the enantiomeric (S,S) negative control compound for GSK4027 and should be used to confirm that observed effects are due to specific target engagement [3] [4].

References

Technical Support Guide: GSK4027 Concentration-Response Curve Optimization

Author: Smolecule Technical Support Team. Date: February 2026

GSK4027 Overview & Key Properties

GSK4027 is a potent, cell-penetrant, and selective chemical probe designed for investigating the biological functions of PCAF (p300/CBP-associated factor) and GCN5 (general control nonderepressible 5) bromodomains. These multidomain proteins have been implicated in retroviral infection, inflammation pathways, and cancer development, making them important targets for epigenetic research. The probe was strategically optimized from a weakly potent, non-selective pyridazinone hit to deliver exceptional selectivity and cellular activity [1] [2].

Table: Key Biochemical and Cellular Properties of GSK4027

Parameter Value Assay Type Conditions
PCAF Biochemical Potency (IC₅₀) 40 nM TR-FRET Recombinant GST-tagged PCAF bromodomain (amino acids 719-832) [2]
PCAF Binding Affinity (Kᵢ) 1.4 nM BROMOscan DiscoverX panel [2]
GCN5 Binding Affinity (Kᵢ) 1.4 nM BROMOscan DiscoverX panel [2]
Cellular Target Engagement (IC₅₀) 60 nM NanoBRET HEK293 cells, full-length PCAF displacement from H3.3 [2]
BET Family Selectivity ≥18,000-fold BROMOscan BRD4 BD1 (pIC₅₀ <4.3) [1] [2]
Bromodomain Family Selectivity ≥70-fold BROMOscan Across wider bromodomain families [1]
Cellular Cytotoxicity No effect up to 200 μM Cellular health assay Mitochondrial integrity, nuclear size, membrane permeability [2]

Experimental Design & Configuration

Assay Configuration Guidelines

Proper experimental design is crucial for generating robust concentration-response data with GSK4027. The following recommendations are based on published protocols and optimization strategies:

  • Concentration Range: For initial experiments, use a broad concentration range from 0.1 nM to 100 μM, with 3-4 fold serial dilutions recommended to adequately characterize the curve. This range captures the complete response from minimal to maximal effect based on GSK4027's demonstrated IC₅₀ values of 40 nM (biochemical) and 60 nM (cellular) [2].

  • Replication Strategy: Include minimum of three technical replicates per concentration point and repeat experiments in at least three independent biological replicates. This replication scheme accounts for both technical variability and biological heterogeneity in response data.

  • Control Configuration:

    • Positive controls: Known PCAF/GCN5 ligands or inhibitors at saturated concentrations
    • Negative controls: GSK4028 (enantiomeric control) at matching concentrations [1] [2]
    • Baseline controls: Vehicle-only treated samples (DMSO concentration matched)
    • System controls: Uninhibited maximal response samples
Cell-Based Assay Protocol

G cluster_1 Pre-experiment Considerations A Day 1: Plate Cells B Day 2: Compound Treatment A->B C Incubation (1-24h) B->C D Cell Lysis/Assay C->D E Signal Detection D->E F Data Analysis E->F P1 Cell Line Validation (HEK293 used for NanoBRET) P1->A P2 GSK4027 Solubilization (50 mg/mL in DMSO) P2->A P3 Dilution Series Preparation (10-point, 3-fold dilutions) P3->B

Figure 1: Experimental workflow for GSK4027 cellular target engagement assays, highlighting critical pre-experiment considerations and timeline.

Biochemical Assay Protocol

The TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay provides a robust method for determining GSK4027 biochemical potency:

  • Reagent Preparation: Recombinant GST-tagged PCAF bromodomain (amino acids 719-832) is diluted in assay buffer. Prepare terbium-labeled anti-GST antibody and fluorescein-labeled tracer according to manufacturer specifications [2] [3].

  • Assay Procedure:

    • Dispense 5 μL of serially diluted GSK4027 into 384-well plates
    • Add 10 μL of PCAF bromodomain solution (final concentration 5 nM)
    • Incubate for 30 minutes at room temperature
    • Add 10 μL of tracer/antibody mixture
    • Incubate for additional 60 minutes
    • Measure TR-FRET signal using appropriate plate reader
  • Data Processing: Convert raw fluorescence values to percentage inhibition relative to controls. Calculate pIC₅₀ values (-log IC₅₀) using appropriate curve-fitting software [3].

Troubleshooting Concentration-Response Curves

Common Optimization Issues & Solutions

Table: Troubleshooting Guide for GSK4027 Concentration-Response Experiments

Problem Potential Causes Solutions Prevention Tips

| Ill-defined high dose asymptote [4] | Insufficient concentration range; Compound solubility limits; Assay signal saturation | • Extend concentration range higher • Use profile likelihood method for parameter estimation • Apply bootstrap resampling for confidence intervals | • Perform solubility testing beforehand • Include maximum response controls • Validate assay dynamic range | | Shallow curve slope | Non-specific binding; Limited cellular penetration; Off-target effects | • Verify probe selectivity using BROMOscan data [2] • Include negative control (GSK4028) [1] • Check cellular health metrics | • Use fresh compound solutions • Validate cell permeability • Include selectivity counterscreens | | High variability between replicates | Cell passage number effects; Inconsistent compound dispensing; Edge effects in plates | • Standardize cell culture conditions • Use automated liquid handling • Include plate uniformity tests | • Limit cell passages <25 • Pre-treat plates to reduce edge effects • Use intermediate compound dilution steps | | Inconsistent cellular activity | Variable cell confluence; Serum protein binding; Metabolic degradation | • Standardize seeding density and time • Use consistent serum batches • Include cellular health controls | • Fix confluence at 70-80% • Use charcoal-stripped serum if needed • Add metabolic stabilizers if required |

Curve Fitting Methodologies

Proper curve fitting is essential for accurate EC₅₀/IC₅₀ determination. When standard Eₘₐₓ models fail due to ill-defined asymptotes:

  • Profile Likelihood Method: This approach outperforms bootstrap resampling when the high dose asymptote is poorly defined. It provides more reliable confidence intervals for parameter estimates and better convergence properties [4].

  • Generalized Least Squares with Winsorization: For heterogeneous variability (heteroscedasticity) in replicate data, use generalized least squares estimation improved by winsorization to protect against outliers. Implement a nonparametric variance model based on smoothing spline functions to describe heteroscedasticity [5].

  • Model Selection Approach: Utilize a pool of sigmoidal regression functions (up to 10 different models) and choose the best-fit model individually for each dataset based on statistical selection criteria. This accommodates variations in curve shape across different experimental conditions [5].

G cluster_adv Advanced Statistical Solutions A Suboptimal Curve Fitting B Identify Specific Issue A->B C1 Ill-defined Asymptote B->C1 C2 High Variability B->C2 C3 Shallow Slope B->C3 D1 Apply Profile Likelihood Method C1->D1 D2 Implement Winsorized GLS C2->D2 D3 Verify Selectivity & Permeability C3->D3 Adv1 Bootstrap Confidence Intervals D1->Adv1 Adv2 Multiple Sigmoidal Model Testing D2->Adv2 Adv3 Nonparametric Variance Modeling D2->Adv3

Figure 2: Decision pathway for addressing concentration-response curve fitting challenges, highlighting both common solutions and advanced statistical approaches.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing GSK4027 stock solutions and what concentration should I use?

A: GSK4027 should be initially dissolved in DMSO at a concentration of 50 mg/mL (~132.5 mM) [3]. This stock solution should be aliquoted and stored at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months). For cellular assays, prepare intermediate dilutions in DMSO followed by dilution into aqueous buffers, ensuring the final DMSO concentration does not exceed 0.1% to maintain cellular health. The compound demonstrates excellent solubility characteristics with no significant cytotoxicity at concentrations up to 200 μM [2].

Q2: How does GSK4027 compare to its negative control GSK4028 and when should I use it?

A: GSK4028 serves as the enantiomeric negative control for GSK4027, sharing nearly identical physicochemical properties but with significantly reduced affinity for PCAF/GCN5 bromodomains [1] [2]. You should include GSK4028 in these key scenarios:

  • Target validation experiments: To distinguish specific from non-specific effects
  • Selectivity confirmation: When evaluating phenotypic outcomes potentially unrelated to PCAF/GCN5 inhibition
  • Assay optimization: During protocol development to establish baseline responses
  • Counter-screening: When investigating potential off-target effects

The paired probe/control strategy represents best practices in chemical biology for attributing observed phenotypes to specific target engagement [1].

Q3: What are the key selectivity considerations for GSK4027 and how do I validate target-specific effects?

A: GSK4027 demonstrates excellent selectivity with ≥18,000-fold over the BET family and ≥70-fold over the wider bromodomain family [1] [2]. Key validation steps include:

  • Broad-spectrum profiling: Utilize BROMOscan panels to confirm selectivity across 35 bromodomains
  • Cellular target engagement: Implement NanoBRET assays measuring displacement of full-length PCAF from histone H3.3 in HEK293 cells (expected IC₅₀ ≈ 60 nM) [2]
  • Counter-screening: Test against GSK4028 negative control to identify non-specific effects
  • Cellular health assessment: Verify no changes in mitochondrial integrity, nuclear size, or membrane permeability up to 200 μM

The compound has been profiled against 53 biochemical and phenotypic assays in GSK's enhanced cross-screening panel (eXP) with no off-target binding identified below 3 μM [2].

Q4: What statistical methods are recommended for estimating low-effect concentrations when data quality is suboptimal?

A: When traditional Eₘₐₓ models fail due to ill-defined asymptotes or heterogeneous variability:

  • Implement profile likelihood methods which outperform bootstrap resampling when high dose asymptotes are poorly defined [4]
  • Apply generalized least squares with winsorization to handle heteroscedasticity while protecting against outliers [5]
  • Use multiple sigmoidal model testing with statistical selection criteria to identify the best-fit function for each dataset
  • Generate bootstrap confidence intervals for estimated effect concentrations to quantify uncertainty [5]

These approaches provide more reliable low-effect concentration estimates compared to traditional NOEC (no-observed-effect concentration) methods that suffer from statistical limitations [5].

Q5: What cellular models and readouts are most appropriate for evaluating GSK4027 activity?

A: Based on published characterization:

  • Cell lines: HEK293 cells have been successfully used for cellular target engagement studies using NanoBRET technology [2]
  • Target engagement readouts: Displacement of NanoLuc-tagged full-length PCAF from Halo-tagged histone H3.3 (expected IC₅₀ = 60 nM) [2]
  • Phenotypic assays: Models relevant to retroviral infection, inflammation pathways, and cancer development where PCAF/GCN5 biological functions have been implicated [1]
  • Viability assessments: Cellular health assays examining mitochondrial integrity, nuclear size, and membrane permeability (no effects up to 200 μM) [2]

The excellent cell penetrance of GSK4027 (demonstrated by artificial membrane permeability of 500 nm/s) ensures robust cellular activity across multiple model systems [2].

References & Additional Resources

For additional information on GSK4027, consult these resources:

  • Structural Data: Co-crystal structure with GCN5 available as PDB ID 5MLJ [2]
  • Chemical Properties: CAS 2079896-25-4; Molecular Formula C₁₇H₂₁BrN₄O; Molecular Weight 377.28 [3]
  • Supplier Resources: Available through Structural Genomics Consortium with detailed characterization data [2]
  • Primary Reference: J Med Chem. 2017 Jan 26;60(2):695-709 – Comprehensive discovery and characterization paper [1]

References

GSK4027 handling precautions research use only

Author: Smolecule Technical Support Team. Date: February 2026

Basic Information & Handling

GSK4027 is a potent and selective chemical probe for the PCAF/GCN5 bromodomain, intended for research purposes only and not for human use [1] [2].

Property Detail
Molecular Weight 377.28 g/mol [1]
CAS Number 2079896-25-4 [1]
Primary Target PCAF/GCN5 Bromodomain [3] [2]
Recommended Solvent DMSO [1]
Solubility 50 mg/mL (132.53 mM) in DMSO. Note: Hygroscopic DMSO can significantly impact solubility; use newly opened containers for solution preparation [1].

Storage & Reconstitution

Proper handling of stock solutions is critical for maintaining compound integrity and experimental reproducibility.

Item Storage Condition Duration
Powder -20°C 3 years [1]
Powder 4°C 2 years [1]
Stock Solution in DMSO -80°C 2 years [1]
Stock Solution in DMSO -20°C 1 year [1]

Preparation Notes:

  • Reconstitution: It is highly recommended to prepare stock solutions immediately before use and aliquot them to avoid repeated freeze-thaw cycles, which can lead to product inactivation or precipitation [1].
  • Concentrations: The provided search results indicate that common stock concentrations used in assays are 10 mM [1].

Validated Experimental Protocols

The following table summarizes key experimental details for assays commonly used with GSK4027, as cited in the literature.

Assay Type / Parameter Detail / Value

| Biochemical Assay (TR-FRET) Target: PCAF Bromodomain | IC₅₀ = 40 nM [3] | | Cellular Target Engagement (NanoBRET) Cell Line: HEK293 Target: Full-length PCAF | IC₅₀ = 60 nM [1] [3] | | Binding Affinity (BROMOscan) Targets: PCAF & GCN5 | Kᵢ = 1.4 nM for both [3] | | Selectivity | ≥18,000-fold selective over BET family (e.g., BRD4); ≥70-fold selective over other bromodomains (e.g., BRPF1, BRPF3) [3] [2] | | Cytotoxicity | No adverse effects on cellular health (membrane permeability, nuclear size, mitochondrial integrity) observed at concentrations up to 200 µM [3] |

The experimental workflow for using GSK4027 typically involves confirming activity in a biochemical assay followed by a cellular target engagement assay, as illustrated below.

G Start Prepare GSK4027 Stock Solution (10 mM in DMSO) Biochemical Biochemical Potency Assay (TR-FRET, BROMOscan) Start->Biochemical Biochemical_Result Potency Confirmed (PCAF IC₅₀ ~40 nM, Kᵢ ~1.4 nM) Biochemical->Biochemical_Result Cellular Cellular Target Engagement (NanoBRET in HEK293 cells) Biochemical_Result->Cellular Cellular_Result Cellular Activity Confirmed (PCAF IC₅₀ ~60 nM) Cellular->Cellular_Result Control Use Negative Control (GSK4028) Control->Cellular

Critical Precautions & Troubleshooting

Here are answers to frequently asked questions regarding the use of GSK4027.

  • Q1: What is the most critical step in handling GSK4027 solutions?

    • A: The solubility and stability of GSK4027 are highly dependent on DMSO quality and storage temperature. Always use fresh, anhydrous DMSO for reconstitution. After preparing a stock solution, aliquot it immediately and store it at -80°C to prevent degradation and water absorption from repeated freeze-thaw cycles [1].
  • Q2: My cellular assay shows no activity. What could be wrong?

    • A: First, verify your stock solution concentration and ensure it was stored correctly. GSK4027 is cell-penetrant, but its cellular activity (NanoBRET IC₅₀ of 60 nM) can be affected by assay conditions. Confirm you are using an appropriate negative control, such as its enantiomer, GSK4028, which has negligible activity and helps rule out non-specific effects [3] [4] [2].
  • Q3: How can I be sure my observed effects are due to PCAF/GCN5 inhibition?

    • A: GSK4027 was designed for high selectivity. However, at higher concentrations, off-target binding to other non-BET bromodomains like BRPF1/3 can occur. To ensure specificity:
      • Use concentrations close to the cellular IC₅₀ (e.g., 50-100 nM) [3] [4].
      • Always run parallel experiments with the negative control GSK4028 [3] [2].
      • The probe shows excellent selectivity, but researchers should be aware of its profile, particularly the >70-fold window over other non-BET bromodomains [3] [4].
  • Q4: Are there any known cellular toxicity concerns?

    • A: No. Comprehensive cellular health assays have shown that GSK4027 does not affect mitochondrial integrity, nuclear size, or membrane permeability at concentrations up to 200 µM, which is far above its effective biological dose [3].

References

GSK4027 vs GSK4028 negative control activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison

The table below summarizes the key experimental data for GSK4027 and its negative control, GSK4028.

Property GSK4027 (Probe) GSK4028 (Negative Control)
PCAF Bromodomain Binding (IC₅₀) 40 nM (TR-FRET) [1] ~80 µM (pIC₅₀ = 4.9, TR-FRET) [2]
PCAF/GCN5 Bromodomain Binding (Kᵢ) 1.4 nM (BROMOscan) [1] [3] Not reported (significantly weaker)
Cellular Target Engagement (IC₅₀) 60 nM (NanoBRET) [1] [3] Inactive [1]
Selectivity (vs. BET Bromodomains) ≥18,000-fold [2] [1] Inactive [1]
Selectivity (vs. other bromodomains) ≥70-fold (e.g., vs. BRPF1, BRPF3) [1] [3] Inactive [1]
Cytotoxicity (up to 200 µM) Non-cytotoxic [1] Non-cytotoxic [1]

Experimental Protocols

The key experiments that define the activity and quality of these probes are outlined below.

In Vitro Binding Assay (TR-FRET)
  • Purpose: To measure direct binding potency and affinity of the compounds for the purified PCAF bromodomain.
  • Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay is used. A truncated PCAF bromodomain is incubated with a fluorescently tagged tracer ligand. Displacement of the tracer by the test compound (GSK4027 or GSK4028) generates a signal, allowing for the calculation of an IC₅₀ value [1].
Broad Selectivity Screening (BROMOscan)
  • Purpose: To evaluate the selectivity of GSK4027 across a wide range of bromodomains and minimize the risk of off-target effects.
  • Method: A high-throughput, competitive binding assay (BROMOscan) is run against a panel of dozens of different bromodomains. The results are reported as dissociation constants (Kᵢ), providing a direct comparison of binding affinity across different targets [1] [3].
Cellular Target Engagement (NanoBRET)
  • Purpose: To confirm that GSK4027 can engage its intended target inside a living cell.
  • Method: HEK293 cells are engineered to express full-length PCAF fused to a NanoLuc luciferase tag and histone H3.3 fused to a HaloTag. When a cell-permeable HaloTag ligand is added, a Bioluminescence Resonance Energy Transfer (BRET) signal occurs when PCAF is bound to the histone. A test compound that enters the cell and competes for the PCAF bromodomain binding site will disrupt this interaction, reducing the BRET signal in a dose-dependent manner [1] [3].

Biological Context and Workflow

To help visualize the role of the PCAF/GCN5 bromodomain and how these probes are used in a research context, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

G PCAF/GCN5 Bromodomain Role Histone Histone H3 Tail Bromodomain C-Terminal Bromodomain Histone->Bromodomain  Binds Acetylated Lysine AcetylCoA Acetyl-CoA PCAF_Complex PCAF/GCN5 Multidomain Protein AcetylCoA->PCAF_Complex  Substrate PCAF_Complex->Histone  HAT Domain Acetylates Lysine GeneTranscription Gene Transcription Bromodomain->GeneTranscription  Recruits Complex to Chromatin

G Probe Validation Workflow Start Identify Probe (GSK4027) and Control (GSK4028) Step1 In Vitro Binding Assays (TR-FRET, BROMOscan) Start->Step1 Step2 Assess Selectivity (Bromodomain Panel) Step1->Step2 Step3 Cellular Engagement (NanoBRET Assay) Step2->Step3 Step4 Cellular Phenotype/Health Assays Step3->Step4 End Data Interpretation Probe Ready for Use Step4->End

Key Takeaways for Researchers

  • GSK4027 is a high-quality chemical probe: It exhibits high potency, excellent selectivity, and confirmed cellular target engagement, making it a superior tool for investigating PCAF/GCN5 bromodomain function compared to earlier, less-optimized inhibitors [3].
  • GSK4028 is a critical experimental control: Its nearly identical structure but lack of meaningful binding activity allows you to rule out off-target effects and confirm that the observed phenotypes are due to specific bromodomain inhibition [2] [1].
  • Distinguish bromodomain from HAT function: GSK4027 targets the bromodomain reader module, not the histone acetyltransferase (HAT) writer module. This allows for specific investigation of protein-protein interactions mediated by acetyl-lysine binding, separate from the catalytic activity of the complex [4] [3].

References

GSK4027 BROMOscan panel selectivity ≥70 fold

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical and Cellular Potency Data

The table below summarizes the key experimental data for GSK4027, demonstrating its potency and selectivity.

Assay Type Target Result / Value Key Findings
Biochemical Binding (BROMOscan) PCAF/GCN5 (KAT2B/KAT2A) Ki = 1.4 nM for both [1] High potency at the primary target
BRD4 (BD1) pIC₅₀ < 4.3 (IC₅₀ > 5 µM) [2] >18,000-fold selectivity over BET family [1] [3]
Closest Off-Targets (BRPF3, BRD1, FALZ, BRPF1) Ki = 100 nM, 110 nM, 130 nM, 140 nM [1] ≥70-fold selectivity window over other bromodomains [1]
Biochemical Binding (TR-FRET) PCAF IC₅₀ = 40 nM (pIC₅₀ 7.4) [1] [4] Confirms potent binding in an orthogonal assay format
Cellular Target Engagement (NanoBRET) Full-length PCAF in HEK293 cells IC₅₀ = 60 nM [1] [5] Demonstrates cell permeability and strong target engagement with minimal potency drop-off
Cellular Health Assay General Cytotoxicity No cytotoxicity observed up to 200 µM [1] Supports its use as a clean tool compound in cellular models

Detailed Experimental Protocols

The high-quality data for GSK4027 were generated using standardized and well-recognized experimental methods in the field.

  • BROMOscan Selectivity Profiling: This high-throughput assay quantitatively measures the binding affinity (Kd or Ki) of a compound across a panel of dozens of bromodomains [6] [7]. For GSK4027, the assay was conducted at DiscoverX against 35 bromodomains, providing a comprehensive selectivity profile and the definitive data for the ≥70-fold selectivity over other non-BET bromodomains [1] [5] [2].

  • Cellular NanoBRET Assay: This method directly measures target engagement in a live-cell context. It involved engineering HEK293 cells to express a NanoLuc-tagged full-length PCAF protein and a HaloTagged histone H3.3 protein. When the GSK4027 probe displaces the PCAF bromodomain from the histone, it causes a decrease in the BRET (Bioluminescence Resonance Energy Transfer) signal, allowing for accurate calculation of cellular IC₅₀ values [1] [4].

The workflow below illustrates how these key experiments were used to characterize GSK4027.

gsk4027_workflow Start GSK4027 Characterization Biochemical Biochemical Profiling Start->Biochemical Cellular Cellular Validation Start->Cellular Assay1 BROMOscan Panel Biochemical->Assay1 Assay2 TR-FRET Assay Biochemical->Assay2 Data1 Ki = 1.4 nM for PCAF/GCN5 ≥70-fold selectivity over other BRDs Assay1->Data1 Data2 IC50 = 40 nM for PCAF Assay2->Data2 Assay3 NanoBRET Target Engagement Cellular->Assay3 Assay4 Cytotoxicity Assay Cellular->Assay4 Data3 IC50 = 60 nM in cells Assay3->Data3 Data4 Non-cytotoxic up to 200 µM Assay4->Data4

Key Advantages as a Chemical Probe

Based on the compiled data, GSK4027 stands out as a high-quality chemical probe for several reasons:

  • Orthogonal Chemotype: GSK4027 was developed on a different structural scaffold (a pyridazinone) compared to the earlier PCAF/GCN5 probe, L-Moses. Using probes with distinct chemical structures helps confirm that observed biological effects are due to on-target inhibition and not off-target artifacts [5].
  • Paired Negative Control: The (S,S)-enantiomer, GSK4028, is available as a negative control. GSK4028 is chemically nearly identical but pharmacologically inactive at the PCAF/GCN5 bromodomain, providing a critical tool for validating the specificity of any phenotypes observed with GSK4027 [1] [5] [3].
  • Excellent Drug-like Properties: The probe exhibits high solubility and artificial membrane permeability (500 nm/s), which contributes to its strong cellular activity with minimal potency drop-off from biochemical to cellular assays [1] [2].

Important Considerations for Use

  • Distinguishing PCAF vs. GCN5 Effects: A recognized limitation of GSK4027 is that it is difficult to distinguish between biological effects on PCAF (KAT2B) and GCN5 (KAT2A), as the probe inhibits both bromodomains with equal potency [5]. Researchers needing to separate their functions would require genetic approaches.
  • Critical Off-Targets to Note: While highly selective, researchers should be aware of its closest off-targets, particularly BRPF3 (Ki = 100 nM), when interpreting results at higher compound concentrations [1].

References

GSK4027 BET family selectivity 18000-fold

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Data

The high-quality data supporting GSK4027 comes from standardized, industry-recognized experimental protocols.

  • Target Potency and Selectivity (BROMOscan): This high-throughput assay quantitatively measures the binding affinity of GSK4027 to numerous bromodomains simultaneously [1]. The assay uses a immobilized ligand competition method to determine dissociation constants (Kd) or inhibition constants (Ki), with the Ki value of 1.4 nM for PCAF/GCN5 and the resulting selectivity fold-windows calculated from these values [2] [3].
  • Cellular Target Engagement (NanoBRET): This assay confirms that GSK4027 engages its intended target in a live cellular environment [2] [3]. It works by expressing a full-length PCAF protein fused to a NanoLuc luciferase tag in HEK293 cells. A cell-permeable fluorescent tracer binds the PCAF bromodomain, bringing the luciferase and fluorophore close enough for BRET (Bioluminescence Resonance Energy Transfer). When GSK4027 enters cells and displaces the tracer, the BRET signal decreases, allowing calculation of a cellular IC₅₀ value [2] [3].

Bromodomain Inhibition and Research Applications

GSK4027 inhibits the function of the PCAF/GCN5 bromodomain. The following diagram illustrates the mechanism and key experimental workflow for cellular target engagement.

GSK4027_Mechanism AcetylatedHistone Acetylated Histone PCAF_GCN5 PCAF/GCN5 Protein AcetylatedHistone->PCAF_GCN5 Normal Binding BiologicalOutput e.g., DNA Repair PCAF_GCN5->BiologicalOutput GSK4027 GSK4027 GSK4027->PCAF_GCN5 Inhibits Interaction GSK4027->PCAF_GCN5 Displaces Tracer Tracer Fluorescent Tracer GSK4027->Tracer Displaces No_BRET BRET Signal OFF GSK4027->No_BRET NanoLuc_PCAF NanoLuc-PCAF Fusion Tracer->NanoLuc_PCAF Binds BRET_Signal BRET Signal ON NanoLuc_PCAF->BRET_Signal

This targeted inhibition allows researchers to specifically probe the biological roles of PCAF/GCN5 bromodomains. Research has shown that the PCAF bromodomain plays a critical role in the DNA damage response, particularly in Homologous Recombination (HR) repair [4]. By using GSK4027, scientists can inhibit this interaction and study the resulting effects on genome stability.

Comparison with Alternative Chemical Probes

GSK4027 is one of several high-quality chemical probes available for bromodomain research. The table below compares it with other relevant probes.

Probe Name Primary Target(s) Key Features Compared to GSK4027
GSK4027 PCAF/GCN5 Bromodomain High potency (nM), >18,000x BET selectivity, excellent cellular activity [5] [2] [3]. The benchmark probe for PCAF/GCN5 on a pyridazinone scaffold [1].
L-Moses PCAF/GCN5 Bromodomain An earlier, orthogonal probe with a different chemical structure [1]. GSK4027 shows similar potency but a stronger response in cellular assays and should be prioritized [1].
JQ1 BET Family (BRD2/3/4) A widely used pan-BET inhibitor; contrasts GSK4027's non-BET selectivity [1]. Highlights target family distinction; useful for experiments ruling out BET-related effects.

References

GSK4027 Ki 1.4 nM PCAF GCN5 binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding and Selectivity Data

The following tables consolidate all critical quantitative data for GSK4027 from reliable sources [1] [2] [3].

Assay Parameter Value Experimental Context
PCAF Bromodomain Ki 1.4 nM BROMOscan assay (DiscoverX panel) [1] [3].
GCN5 Bromodomain Ki 1.4 nM BROMOscan assay (DiscoverX panel) [1] [3].
PCAF Bromodomain IC₅₀ 40 nM TR-FRET competition assay (recombinant GST-tagged PCAF bromodomain) [1].
Cellular Target Engagement (IC₅₀) 60 nM NanoBRET assay in HEK293 cells (displacement of full-length PCAF from histone H3.3) [1].
Selectivity Parameter Result Details
Selectivity over BET Family ≥18,000-fold Specifically over BRD4 BD1 (pIC₅₀ < 4.3) [1] [2].
Selectivity vs. Other Bromodomains ≥70-fold Next most potent off-targets: BRPF3 (Ki = 100 nM), BRD1 (110 nM), FALZ (130 nM), BRPF1 (140 nM) [1].
Selectivity vs. Non-Bromodomain Targets No off-target binding < 3 µM Tested against 53 biochemical and phenotypic assays in GSK's internal enhanced cross-screening panel (eXP) [1].

Experimental Protocols for Key Assays

Understanding the experimental methods is crucial for interpreting the data. Here are the detailed methodologies for the core assays cited.

1. TR-FRET Binding Competition Assay [1] [3] This assay measured the compound's ability to compete with a fluorescent tracer for binding to the PCAF bromodomain in a biochemical setting.

  • Protein: Recombinant, GST-tagged PCAF bromodomain (amino acids 719-832).
  • Format: 384-well plate.
  • Detection System: A terbium-labeled anti-GST antibody and a fluorescein-labeled tracer ligand.
  • Readout: Time-resolved fluorescence resonance energy transfer (TR-FRET). The IC₅₀ value is derived from the displacement curve of the tracer by GSK4027.

2. BROMOscan Selectivity Profiling [1] [3] This comprehensive panel assessed binding affinity and selectivity across a wide range of bromodomains.

  • Technology: Binding sites of target bromodomains are immobilized and incubated with the test compound.
  • Scope: Profiling against 35 bromodomain targets at DiscoverX.
  • Output: Direct measurement of dissociation constants (Kd), reported here as Ki values for GSK4027.

3. Cellular NanoBRET Target Engagement [1] This assay confirmed that GSK4027 effectively engages its target in a live-cell context.

  • Cell Line: HEK293 cells.
  • Engineering: Cells co-expressed full-length PCAF fused to a NanoLuc luciferase and histone H3.3 fused to a HaloTag.
  • Principle: When the labeled PCAF is bound to H3.3, a BRET (Bioluminescence Resonance Energy Transfer) signal occurs. A test compound that displaces PCAF from H3.3 reduces this signal.
  • Output: The IC₅₀ value (60 nM) indicates the concentration at which GSK4027 causes 50% displacement, demonstrating potent cell permeability and target engagement.

Biological Context of PCAF/GCN5 Bromodomains

GSK4027 targets the bromodomains of PCAF (KAT2B) and GCN5 (KAT2A), which are highly homologous lysine acetyltransferases (KATs) [4].

  • Function: These enzymes are "writers" and "readers" of histone acetylation marks, primarily incorporated into large multi-protein complexes like SAGA and ATAC to regulate gene transcription [4] [5].
  • Bromodomain Role: The C-terminal bromodomain helps anchor the SAGA complex to acetylated nucleosomes and facilitates cooperative histone acetylation [4]. While dispensable for the HAT activity itself, the bromodomain is critical for full transcriptional function in vivo [4].
  • Research Utility: Inhibiting the bromodomain with GSK4027 allows researchers to dissect the acetyl-lysine "reader" function of PCAF/GCN5 from their "writer" (HAT) function, which is valuable for understanding their roles in development, retroviral infection, and cancer [1] [4].

The diagram below illustrates the mechanism of GSK4027 cellular action and the experimental readout.

architecture GSK4027 GSK4027 Displacement Displacement GSK4027->Displacement Binds PCAF Bromodomain PCAF_NanoLuc PCAF fused to NanoLuc BRET_Signal BRET_Signal PCAF_NanoLuc->BRET_Signal Energy Transfer H3_3_HaloTag Histone H3.3 fused to HaloTag H3_3_HaloTag->BRET_Signal BRET_Decrease BRET_Decrease Displacement->BRET_Decrease Causes BRET_Decrease->BRET_Signal Measured As IC₅₀

Important Considerations for Researchers

  • Use with a Negative Control: For rigorous research, GSK4027 should be used alongside its enantiomer, GSK4028, which is synthetically similar but pharmacologically inactive at the target concentration. This controls for any non-specific or off-target effects [1] [2].
  • Cellular and Physicochemical Properties: GSK4027 exhibits high solubility and no cytotoxicity in HEK293 cells at concentrations up to 200 µM, making it suitable for cellular assays [1]. It has also shown good artificial membrane permeability (500 nm/s) [3].
  • Data Gap on Direct Competitors: The available search results provide a deep profile of GSK4027 itself but do not contain equivalent Ki or cellular potency data for other PCAF/GCN5 bromodomain inhibitors to allow a direct, quantitative side-by-side comparison.

References

GSK4027 IC50 cellular vs biochemical assays correlation

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical vs Cellular Activity Data for GSK4027

The following table summarizes the key potency data for GSK4027, demonstrating its target engagement across different experimental settings.

Assay Type Target Measured Parameter Value Description
Biochemical (TR-FRET) [1] [2] PCAF Bromodomain IC₅₀ 40 nM Competition assay using recombinant GST-tagged PCAF bromodomain (amino acids 719-832) [1] [3].
Biochemical (BROMOscan) [1] [3] PCAF Bromodomain Kᵢ 1.4 nM High-throughput binding assay against a truncated PCAF bromodomain [1].
GCN5 Bromodomain Kᵢ 1.4 nM High-throughput binding assay [1].
Cellular (NanoBRET) [1] [2] Full-length PCAF in HEK293 cells IC₅₀ 60 nM Displacement of NanoLuc-tagged full-length PCAF from Halo-tagged histone H3.3 [1].

Detailed Experimental Protocols

The high-quality correlation between biochemical and cellular data for GSK4027 is underpinned by robust and well-characterized experimental methods.

  • TR-FRET Binding Competition Assay [1] [3]

    • Purpose: To measure direct binding and inhibitory potency (IC₅₀) of GSK4027 to the recombinant PCAF bromodomain in a biochemical setting.
    • Methodology:
      • Protein: Uses a recombinant, GST-tagged PCAF bromodomain (amino acids 719-832).
      • Format: Assay is performed in a 384-well plate format.
      • Detection: A terbium-labeled anti-GST antibody and a fluorescein-labeled tracer ligand are used.
      • Measurement: The competition between GSK4027 and the fluorescent tracer for the bromodomain binding site is measured by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The decrease in TR-FRET signal is used to calculate the IC₅₀ value.
  • BROMOscan Selectivity Profiling [1] [3]

    • Purpose: To comprehensively evaluate the binding affinity (Kᵢ) and selectivity of GSK4027 across a wide panel of bromodomains.
    • Methodology:
      • Panel: Screens against 35 human bromodomains to generate a full selectivity profile.
      • Technology: Based on a high-throughput binding assay using immobilized bromodomains.
      • Output: Provides quantitative dissociation constant (Kᵢ) values, confirming high potency for PCAF/GCN5 and >70-fold selectivity over other bromodomains like BRD1, BRPF1, and BRPF3 [1] [4].
  • Cellular NanoBRET Target Engagement [1] [2]

    • Purpose: To confirm that GSK4027 engages its intended target inside living cells.
    • Methodology:
      • Cell Line: HEK293 cells.
      • Engineering: Cells are engineered to express two key components:
        • Full-length human PCAF fused to a NanoLuc luciferase (the energy donor).
        • Histone H3.3 fused to a HaloTag (the energy acceptor).
      • Principle: In the absence of an inhibitor, the close proximity between PCAF and histone H3.3 allows for Bioluminescence Resonance Energy Transfer (BRET). When GSK4027 enters the cell and binds the PCAF bromodomain, it disrupts this interaction, reducing the BRET signal.
      • Measurement: The concentration-dependent decrease in BRET signal is used to calculate the cellular IC₅₀.

The experimental workflow below illustrates how these key assays connect to establish GSK4027 as a high-quality chemical probe:

G A Biochemical TR-FRET Assay D High-Quality Chemical Probe A->D Confirms Direct Binding B Selectivity BROMOscan Panel B->D Validates Selectivity C Cellular NanoBRET Assay C->D Demonstrates Cell Activity

Interpretation of the Data Correlation

The close agreement between the biochemical IC₅₀ (40 nM) and cellular IC₅₀ (60 nM) for GSK4027 is a key indicator of its quality as a chemical probe [1]. This strong correlation suggests two important characteristics:

  • Excellent Cell Permeability: The molecule can efficiently cross the cell membrane to reach its intracellular target without significant trapping or efflux [1] [5].
  • Minimal Off-Target Confounding: The high selectivity profile reduces the likelihood that the cellular activity is driven by non-specific interactions with other proteins [1] [4].

This data package, combining quantitative binding, broad selectivity screening, and cellular target engagement, provides researchers with high confidence that phenotypes observed with GSK4027 are specifically due to inhibition of the PCAF/GCN5 bromodomains.

References

GSK4027 co-crystal structure PDB ID 5MLJ confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Structural Confirmation and Key Features

The table below summarizes the core experimental details and key structural features of the 5MLJ structure:

Aspect Details
PDB ID 5MLJ [1]
Target Protein Bromodomain of Human GCN5 (KAT2A) [1]
Organism Homo sapiens [1]
Ligand (Chemical Probe) GSK4027 (referred to as "9ST" in the database) [1] [2]
Experimental Method X-ray Diffraction [1]
Resolution 1.80 Å [1]
Key Binding Feature Pyridazinone core acts as an acetyl-lysine (KAc) mimetic, forming a hydrogen bond with a conserved asparagine residue [3].

The high resolution of the structure allows for a clear view of the binding mode. The diagram below illustrates the key interactions between GSK4027 and the GCN5 bromodomain, which are characteristic of inhibitors targeting this protein family.

G Key Molecular Interactions of GSK4027 in GCN5 Bromodomain (PDB: 5MLJ) cluster_binding_site Bromodomain Binding Site Ligand GSK4027 (Pyridazinone-based inhibitor) H_Bond Hydrogen Bond with Conserved Asparagine Ligand->H_Bond Pyridazinone Carbonyl Hydrophobic Hydrophobic & Stacking Interactions Ligand->Hydrophobic Bromine & Phenyl Ring Conformational Conformational Adaptation Ligand->Conformational Molecular Structure KAc_Pocket Acetyl-Lysine (KAc) Binding Pocket WPF_Shelf WPF Shelf (Hydrophobic Region) ZA_BC_Loops ZA and BC Loops H_Bond->KAc_Pocket Hydrophobic->WPF_Shelf Conformational->ZA_BC_Loops

Experimental Methodology

The data for the 5MLJ structure was generated using standard, high-quality structural biology techniques:

  • Protein Production & Crystallization: The bromodomain of human GCN5 was expressed in Escherichia coli, purified, and co-crystallized with the GSK4027 ligand [1].
  • Data Collection & Structure Determination: X-ray diffraction data was collected from a single crystal. The structure was then solved and refined using software like XDS for data reduction and REFMAC for refinement [1].

Context of GSK4027 as a Chemical Probe

GSK4027 was developed as a chemical probe, a tool compound with high potency and selectivity, to study the biological functions of the PCAF/GCN5 bromodomains [2].

  • High Selectivity: It demonstrates exceptional selectivity, with ≥18,000-fold selectivity over the BET bromodomain family and ≥70-fold selectivity over other non-BET bromodomains in binding assays [2].
  • Cellular Activity: GSK4027 is cell-penetrant and engages its target in cellular environments, making it a valuable tool for functional studies [2].

The structure of GSK4027 bound to GCN5 (5MLJ) has also served as a starting point for inhibitor development against other bromodomain targets, such as BPTF, highlighting the utility of this chemical scaffold [3].

References

GSK4027 comparative potency other bromodomain inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Potency of Bromodomain Inhibitors

Inhibitor Name Primary Target(s) Reported Potency (Assay) Key Characteristics / Selectivity
GSK4027 PCAF/GCN5 KD = 1.4 nM (BROMOscan) [1] Potent inhibitor; offers an alternative chemotype to L-Moses [1].
L-Moses PCAF/GCN5 KD = 126 nM (PCAF) and 600 nM (GCN5) (ITC) [1] Dual PCAF/GCN5 chemical probe [1].
(+)-JQ1 BET Family (BRD2, BRD3, BRD4, BRDT) IC50 = 17.7 - 76.9 nM (BRD4); KD = 49 - 190 nM [2] [3] Early, well-characterized pan-BET inhibitor; competitive with acetyl-lysine [2] [3].
I-BET151 (GSK1210151A) BET Family IC50 = 0.25 - 0.79 μM for BRD2/3/4 [4] Structurally distinct from JQ1 (isoxazole) [1].
PFI-1 BET Family Information in search results lacks specific potency values Structurally distinct from JQ1 (tetrahydroquinazoline) [1].
NVS-CECR2-1 CECR2 KD = 80 nM (ITC) [1] First potent and selective chemical probe for CECR2 [1].
I-CBP112 CBP/p300 Information in search results lacks specific potency values Chemical probe for CBP/p300 [1].
SGC-CBP30 CBP/p300 KD = 21 nM (CBP) and 38 nM (p300) [1] Potent inhibitor of CBP/p300, but may have significant BET affinity at higher concentrations [1].

Experimental Context & Methodologies

The quantitative data in the table above were generated using standard biophysical and biochemical assays in the field.

  • Binding Affinity vs. Functional Inhibition: The data for GSK4027 and SGC-CBP30 are reported as dissociation constants (KD), a direct measure of binding affinity. In contrast, data for JQ1 and I-BET151 are often reported as half-maximal inhibitory concentration (IC50), which measures a compound's functional ability to block a biological process (e.g., peptide binding) [2] [3]. While both indicate potency, KD and IC50 are not directly equivalent.
  • Key Assay Platforms:
    • BROMOscan: This is a high-throughput binding assay platform used to comprehensively evaluate the selectivity of bromodomain inhibitors across a wide panel of bromodomains, as was done for GSK4027 [1].
    • Isothermal Titration Calorimetry (ITC): This method directly measures the heat change during binding, providing precise KD values, as used for L-Moses and NVS-CECR2-1 [1].
    • AlphaScreen/ALISA: These are bead-based luminescence proximity assays used to measure competitive inhibition of histone peptide binding, commonly used to determine IC50 values for inhibitors like JQ1 [5] [3].

The Bromodomain Inhibitor Landscape

The following diagram maps the relationship between the major bromodomain families and their key inhibitors, showing GSK4027's specific niche.

g Bromodomain Inhibitors Bromodomain Inhibitors Class I & IV Class I & IV Bromodomain Inhibitors->Class I & IV BET Family (II) BET Family (II) Bromodomain Inhibitors->BET Family (II) CBP/p300 (III) CBP/p300 (III) Bromodomain Inhibitors->CBP/p300 (III) GSK4027 (PCAF/GCN5) GSK4027 (PCAF/GCN5) Class I & IV->GSK4027 (PCAF/GCN5) L-Moses (PCAF/GCN5) L-Moses (PCAF/GCN5) Class I & IV->L-Moses (PCAF/GCN5) NVS-CECR2-1 (CECR2) NVS-CECR2-1 (CECR2) Class I & IV->NVS-CECR2-1 (CECR2) (+)-JQ1 (pan-BET) (+)-JQ1 (pan-BET) BET Family (II)->(+)-JQ1 (pan-BET) I-BET151 (pan-BET) I-BET151 (pan-BET) BET Family (II)->I-BET151 (pan-BET) PFI-1 (pan-BET) PFI-1 (pan-BET) BET Family (II)->PFI-1 (pan-BET) SGC-CBP30 SGC-CBP30 CBP/p300 (III)->SGC-CBP30 I-CBP112 I-CBP112 CBP/p300 (III)->I-CBP112

As the diagram illustrates, GSK4027 is part of a growing chemical toolbox targeting non-BET bromodomains. Research indicates that for some non-BET targets like PCAF/GCN5, bromodomain inhibition alone may not produce a strong phenotypic effect, which has motivated the development of alternative modalities like targeted protein degraders (PROTACs) to achieve more profound biological outcomes [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

376.08987 g/mol

Monoisotopic Mass

376.08987 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one

Dates

Last modified: 08-15-2023
1: Humphreys PG, Bamborough P, Chung CW, Craggs PD, Gordon LJ, Grandi P, Hayhow

Explore Compound Types